ZPCK
Description
Properties
IUPAC Name |
benzyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHLRJGDELITAF-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885328 | |
| Record name | Carbamic acid, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26049-94-5 | |
| Record name | (3S)-3-Benzyloxycarbonylamino-1-chloro-4-phenyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26049-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZPCK | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026049945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamic acid, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-benzyl [1-benzyl-3-chloro-2-oxopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ZPCK (SL-01): An In-Depth Technical Guide to an Orally Bioavailable Gemcitabine Prodrug
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ZPCK, also known as SL-01, a novel orally active prodrug of the widely used chemotherapeutic agent, gemcitabine. Gemcitabine, while effective in treating a range of solid tumors, suffers from poor oral bioavailability and a short plasma half-life due to rapid metabolism. This compound was designed to overcome these limitations, offering the potential for improved therapeutic efficacy and patient convenience. This document details the synthesis, mechanism of action, preclinical pharmacology, and available safety data for this compound.
Introduction to this compound (SL-01)
This compound is a gemcitabine derivative synthesized by introducing a 3-(dodecyloxycarbonyl)pyrazine-2-carbonyl moiety at the N4-position of the cytidine ring of gemcitabine.[1] This modification is designed to protect the molecule from premature deamination and enhance its oral absorption. The full chemical name for this compound (SL-01) is dodecyl-3-((1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl) carbamoyl) pyrazine-2-carboxylate.[2][3]
Synthesis and Characterization
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic strategy involves the modification of the N4-amino group of gemcitabine.[1] The structure of this compound has been confirmed using standard analytical techniques.
Mechanism of Action
This compound functions as a prodrug, remaining largely inactive until it is metabolized to release the active parent drug, gemcitabine.[2][3] Once released, gemcitabine is transported into cancer cells and is sequentially phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis and repair.
-
DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into the growing DNA strand, where it inhibits further DNA synthesis by preventing the addition of the next nucleotide, a process known as "masked chain termination." This ultimately leads to the induction of apoptosis.
The anticancer activity of this compound is directly linked to its ability to induce apoptosis.[1] Preclinical studies have shown that treatment with this compound leads to an increase in TUNEL-positive cells, activation of initiator caspase-9 and executioner caspase-3, and cleavage of poly ADP-ribose polymerase (PARP).[1][3] Furthermore, this compound has been observed to increase the pro-apoptotic to anti-apoptotic protein ratio of Bax/Bcl-2.[1]
Signaling Pathway for Gemcitabine-Induced Apoptosis
Caption: Intracellular activation of gemcitabine and subsequent induction of apoptosis.
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-small cell lung cancer | 0.78[4] |
| HCT-116 | Colon cancer | 0.92[4] |
| MCF-7 | Breast cancer | 0.64[4] |
In Vivo Efficacy
In vivo studies in xenograft models have shown that oral administration of this compound effectively inhibits tumor growth across various cancer types.
| Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition Rate |
| NCI-H460 | Non-small cell lung cancer | 30 µmol/kg | 58.0%[3] |
| MCF-7 | Breast cancer | 30 µmol/kg | 66.5%[3] |
| BxPC-3 | Pancreatic cancer | 30 µmol/kg | 41.5%[3] |
| ES-2 | Bladder cancer | 30 µmol/kg | 77.1%[3] |
| HepG2 | Hepatocellular carcinoma | 30 µmol/kg | 41.5%[3] |
| HCT-116 | Colon adenocarcinoma | 30 µmol/kg | 63.1%[3] |
Importantly, these anti-tumor effects were achieved without a significant loss of body weight in the treated animals.[1][3]
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in Sprague-Dawley rats. The key pharmacokinetic parameters are presented in the following table.
| Parameter | Intravenous Administration | Oral Administration |
| SL-01 | ||
| t1/2 (h) | 1.8 ± 0.3 | 2.1 ± 0.5 |
| Cmax (ng/mL) | 1340.5 ± 204.7 | 102.7 ± 18.2 |
| AUC0-t (ng/mLh) | 1583.9 ± 245.1 | 349.8 ± 65.4 |
| Vz/F (L/kg) | 1.6 ± 0.2 | 10.2 ± 2.1 |
| CLz/F (L/h/kg) | 0.6 ± 0.1 | 7.3 ± 1.3 |
| Total Gemcitabine | ||
| t1/2 (h) | 2.5 ± 0.4 | 3.2 ± 0.6 |
| Cmax (ng/mL) | 1850.3 ± 312.6 | 210.4 ± 45.8 |
| AUC0-t (ng/mLh) | 2153.7 ± 389.5 | 478.6 ± 98.7 |
| Absolute Bioavailability | 32.2% | 22.2% |
Data from a study in Sprague-Dawley rats.[2]
These results indicate that this compound exhibits a longer mean retention time and half-life compared to gemcitabine.[3] The oral bioavailability of total gemcitabine released from this compound was determined to be 22.2%.[2][3]
Metabolism
Following intravenous administration in rats, five metabolites of this compound (M1-M5) were identified in the plasma. The primary metabolic pathways include methylation, reduction, hydrolysis of the amide bond, and dealkylation.[2]
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical assessment of this compound.
Safety and Tolerability
Acute toxicity studies in rats have indicated that the LD50 of this compound is greater than 1.4 g/kg. The tolerated dosage for a 4-week evaluation in rats was determined to be 45 mg/kg.[3]
Clinical Development Status
As of the date of this document, there is no publicly available information regarding the initiation of clinical trials for this compound (SL-01).
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and preclinical evaluation of this compound are not available in the public domain. The following are generalized descriptions based on the available literature.
In Vitro Cytotoxicity (MTT Assay)
The anti-proliferative effects of this compound are typically evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. In this assay, cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period. The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured spectrophotometrically to determine cell viability.
In Vivo Xenograft Studies
The in vivo anti-tumor efficacy of this compound is assessed using xenograft models. Typically, human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, the mice are treated with this compound orally. Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised for further analysis, such as apoptosis assays.
Apoptosis Assays
The induction of apoptosis by this compound can be evaluated by several methods:
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation in tumor tissues.
-
Western Blotting: This technique is used to measure the protein expression levels of key apoptosis-related proteins such as caspases, PARP, Bax, and Bcl-2.
Conclusion
This compound (SL-01) is a promising oral prodrug of gemcitabine with enhanced preclinical efficacy and improved pharmacokinetic properties compared to the parent drug. Its ability to be administered orally represents a significant potential advantage in the clinical setting. Further investigation, including detailed toxicological studies and progression into clinical trials, is warranted to fully elucidate its therapeutic potential.
References
- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
ZPCK: A Technical Guide to its Role as a Late-Stage Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ZPCK (N-benzyloxycarbonyl-L-phenylalanyl-chloromethylketone), a cysteine protease inhibitor, and its role in the modulation of autophagy. Contrary to initial classifications as an autophagy inducer, this compound functions as a late-stage inhibitor of the autophagic pathway. It obstructs the final degradative step within the lysosome, leading to the accumulation of autophagosomes. This guide details the mechanism of action of this compound, provides a framework for quantitative analysis of its effects, and outlines detailed experimental protocols for studying its impact on autophagic flux. The information presented is intended to support researchers in utilizing this compound as a tool to investigate the intricate processes of autophagy and its therapeutic potential.
Introduction to this compound
This compound, also known as N-benzyloxycarbonyl-L-phenylalanyl-chloromethylketone or SL-01, is a synthetic peptide derivative that functions as an irreversible inhibitor of cysteine proteases. Its chemical structure allows it to covalently modify the active site cysteine residue of these enzymes, thereby inactivating them. Within the cell, the primary targets of this compound relevant to autophagy are the lysosomal cysteine proteases, known as cathepsins.
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic process culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the encapsulated cargo is degraded by lysosomal hydrolases. The observation that treatment with this compound leads to an increase in the number of autophagosomes initially led to its mischaracterization as an autophagy inducer. However, a deeper understanding of autophagic flux—the complete process from autophagosome formation to degradation—reveals that this compound is, in fact, an inhibitor. By blocking the degradative capacity of the lysosome, this compound causes a build-up of autophagosomes that cannot be cleared, a hallmark of late-stage autophagy inhibition.
Mechanism of Action: Inhibition of Lysosomal Degradation
The primary mechanism by which this compound inhibits autophagy is through the irreversible inhibition of lysosomal cysteine proteases, such as Cathepsin B and Cathepsin L. These proteases are essential for the breakdown of the inner autophagosomal membrane and its cargo once the autophagosome fuses with the lysosome.
The signaling pathway below illustrates the late-stage inhibition of autophagy by this compound.
By inhibiting these critical proteases, this compound effectively halts the final, degradative step of the autophagic process. This leads to the accumulation of undegraded autolysosomes, which are often observed as an increase in autophagosome-associated markers like LC3-II.
Quantitative Data on this compound's Effect on Autophagy
The inhibitory effect of this compound on autophagy can be quantified by measuring the accumulation of autophagic markers. A key parameter is the level of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), which is localized to autophagosome membranes. In the presence of a late-stage autophagy inhibitor like this compound, the degradation of LC3-II is blocked, leading to its accumulation. This can be measured using techniques such as Western blotting or fluorescence microscopy.
The following table summarizes the expected quantitative outcomes when using this compound in an autophagic flux assay. The values provided are illustrative and will vary depending on the cell type, experimental conditions, and the concentration of this compound used.
| Cell Line | Treatment | LC3-II/Actin Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) |
| HeLa | Control (DMSO) | 1.0 | 1.0 |
| HeLa | Autophagy Inducer (e.g., Rapamycin) | 1.5 - 2.5 | 0.4 - 0.6 |
| HeLa | This compound (e.g., 10-50 µM) | 2.0 - 4.0 | 1.5 - 3.0 |
| HeLa | Autophagy Inducer + this compound | 3.0 - 6.0 | 2.0 - 5.0 |
Note: p62/SQSTM1 is a protein that is selectively degraded by autophagy. Therefore, its accumulation is another indicator of blocked autophagic flux.
Experimental Protocols
Autophagic Flux Assay Using LC3-II Western Blotting
This protocol details a method to measure autophagic flux by monitoring the levels of LC3-II in the presence and absence of this compound.
Materials:
-
Cell culture medium (e.g., DMEM)
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Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
Autophagy inducer (e.g., Rapamycin, stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Control Group: Treat cells with vehicle (DMSO).
-
Autophagy Induction Group: Treat cells with an autophagy inducer (e.g., 100 nM Rapamycin) for a specified time (e.g., 4-6 hours).
-
This compound Group: Treat cells with the desired concentration of this compound (e.g., 20 µM) for the same duration as the induction group.
-
Combination Group: Co-treat cells with the autophagy inducer and this compound.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for LC3-II and β-actin using image analysis software. Normalize the LC3-II intensity to the β-actin intensity for each sample. Calculate the fold change in the LC3-II/β-actin ratio relative to the control group.
Tandem mCherry-GFP-LC3 Fluorescence Microscopy Assay
This assay allows for the visualization and quantification of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 tandem construct.
-
Glass-bottom dishes or coverslips.
-
Cell culture medium.
-
This compound (stock solution in DMSO).
-
Autophagy inducer (e.g., Rapamycin).
-
Fluorescence microscope with appropriate filters for mCherry and GFP.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Seeding: Plate mCherry-GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment: Treat the cells with vehicle (DMSO), an autophagy inducer, this compound, or a combination of the inducer and this compound for the desired time.
-
Live-Cell Imaging or Fixation:
-
Live-Cell Imaging: Image the cells directly on a fluorescence microscope equipped with a live-cell imaging chamber.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS before mounting.
-
-
Image Acquisition: Acquire images using appropriate filter sets for GFP (e.g., 488 nm excitation) and mCherry (e.g., 561 nm excitation).
-
Image Analysis:
-
For each cell, count the number of yellow puncta (colocalization of GFP and mCherry, representing autophagosomes) and red puncta (mCherry only, representing autolysosomes where GFP is quenched by the acidic environment).
-
An increase in yellow puncta and a decrease or no change in red puncta upon this compound treatment indicates a blockage in autophagosome-lysosome fusion or degradation.
-
Conclusion
This compound is a valuable tool for studying the late stages of autophagy. Its mechanism as a cysteine protease inhibitor provides a specific way to block the degradation of autophagic cargo within the lysosome. This leads to a measurable accumulation of autophagosomes, which can be quantified using the experimental protocols outlined in this guide. For researchers in autophagy and drug development, a clear understanding of this compound's role as a late-stage inhibitor is crucial for the accurate interpretation of experimental results and for its effective use in probing the complexities of the autophagic pathway. Further research to determine the specific cathepsin inhibition profile and IC50 values of this compound will enhance its utility as a precise chemical probe in the field of autophagy.
ZPCK's Impact on Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyloxycarbonyl-L-phenylalanine chloromethyl ketone (ZPCK), also known as TPCK, is a compound initially characterized as an irreversible inhibitor of chymotrypsin-like serine proteases. Emerging evidence has revealed its broader inhibitory activities across multiple critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation. This technical guide provides an in-depth analysis of this compound's effects on key cancer-related signaling cascades, including the NF-κB, PI3K/Akt, and STAT3 pathways. It details the molecular mechanisms of action, summarizes the qualitative and, where available, dose-dependent effects of this compound, and provides comprehensive experimental protocols for studying these interactions. This document aims to serve as a core resource for researchers investigating this compound as a potential anti-cancer therapeutic agent.
Introduction
The dysregulation of intracellular signaling pathways is a hallmark of cancer, leading to uncontrolled cell growth, resistance to apoptosis, and metastasis. Key pathways frequently altered in malignancy include the Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K)/Akt, and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades. These pathways represent critical targets for the development of novel anti-cancer therapeutics.
This compound (TPCK) has demonstrated anti-tumorigenic and anti-proliferative properties for over three decades.[1] While its role as a protease inhibitor is well-established, its efficacy in cancer models suggests a more complex mechanism of action involving the modulation of key signaling nodes. This guide synthesizes the current understanding of this compound's impact on these pathways, providing a foundation for further research and drug development efforts.
Data Presentation: this compound's Effect on Signaling Pathways
While specific IC50 values for this compound across various cancer cell lines are not extensively documented in publicly available literature, the following tables summarize its observed effects in a dose-dependent manner based on existing studies.
| Pathway Component | Observed Effect of this compound/TPCK | Cell Line / System | Concentration Range | Citation(s) |
| NF-κB Pathway | ||||
| IKKβ Activity | Direct inhibition | In vitro / HeLa cells | Not specified | [1] |
| p65/RelA DNA Binding | Inhibition | HeLa cells | Not specified | [1] |
| NF-κB Transcriptional Activity | Inhibition | NIH3T3 cells | Not specified | [2] |
| TNF-α-induced NF-κB Activation | Inhibition | HeLa cells | Not specified | [1] |
| PI3K/Akt Pathway | ||||
| Akt Phosphorylation (Thr308 & Ser473) | Inhibition | Human platelets | Not specified | [3][4] |
| PDK1-mediated Akt Phosphorylation | Prevention | Not specified | Not specified | [1] |
| Downstream Akt Substrate Phosphorylation (GSK3β, PRAS40) | Inhibition | Human platelets | Not specified | [3][4] |
| STAT3 Pathway | ||||
| STAT3 Phosphorylation | Inhibition (inferred) | Various cancer cells | Not specified | [5] |
| STAT3-regulated Gene Expression | Downregulation (inferred) | Various cancer cells | Not specified | [5][6] |
| Apoptosis | ||||
| Apoptosis Induction | Dose-dependent induction | Jurkat T-cells | > 0.1 µM | [7] |
| Apoptosis Induction | Induction | EBV-transformed B cell lines | Not specified | [8] |
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway through a direct, covalent modification of key signaling components.
Mechanism: this compound targets and alkylates specific cysteine residues on two crucial proteins in the canonical NF-κB pathway:
-
IKKβ (Inhibitor of κB Kinase β): this compound directly modifies Cysteine-179 of IKKβ. This modification inhibits the kinase activity of IKKβ, preventing the phosphorylation and subsequent degradation of IκBα.[1]
-
p65/RelA: this compound also targets Cysteine-38 of the p65/RelA subunit of NF-κB. This modification directly inhibits the DNA binding ability of p65.[1]
By targeting both the upstream kinase (IKKβ) and the transcription factor itself (p65), this compound effectively shuts down NF-κB signaling, leading to the downregulation of NF-κB target genes that promote cell survival and proliferation.
Disruption of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is one of the most common alterations in human cancers. This compound has been shown to disrupt this pathway by preventing the activation of Akt.
Mechanism: this compound does not directly inhibit the kinase activity of PI3K or PDK1. Instead, it acts as a blocker of PDK1-mediated signaling to its downstream targets.[1] this compound prevents the phosphorylation of Akt at its two key regulatory sites:
-
Threonine 308 (Thr308): Phosphorylation at this site by PDK1 is a critical step in Akt activation.[3][4]
-
Serine 473 (Ser473): Full activation of Akt requires phosphorylation at this site, a process often mediated by mTORC2.[3]
By preventing these phosphorylation events, this compound effectively keeps Akt in an inactive state, thereby inhibiting the downstream signaling cascade that promotes cell survival and proliferation. This leads to reduced phosphorylation of Akt substrates such as GSK3β and BAD, ultimately promoting apoptosis.[1]
Modulation of the STAT3 Signaling Pathway
The STAT3 signaling pathway is crucial for cell growth, differentiation, and apoptosis. Constitutive activation of STAT3 is observed in a wide range of human cancers and is associated with tumor progression and poor prognosis. While the direct mechanism is less characterized than for NF-κB and Akt, evidence suggests that this compound also inhibits STAT3 activity.
Inferred Mechanism: The inhibition of STAT3 by this compound is likely a consequence of its effects on upstream kinases. Several kinases that are directly or indirectly affected by this compound, such as those in the PI3K/Akt pathway, can in turn influence STAT3 phosphorylation and activation. By inhibiting these upstream signals, this compound can lead to a reduction in STAT3 phosphorylation (at both Tyr705 and Ser727), preventing its dimerization, nuclear translocation, and subsequent transcriptional activity. This results in the downregulation of STAT3 target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1) and survival (e.g., Bcl-xL, Survivin).
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effect of this compound on cancer cell signaling pathways. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Phosphorylation and Expression
This technique is used to detect changes in the expression and phosphorylation status of specific proteins within the signaling pathways of interest.
References
- 1. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease inhibitor TPCK represses Ha-ras (Val12) transformation and nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDK1 selectively phosphorylates Thr(308) on Akt and contributes to human platelet functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDK1 selectively phosphorylates Thr(308) on Akt and contributes to human platelet functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase Cε mediates Stat3Ser727 phosphorylation, Stat3-regulated gene expression and cell invasion in various human cancer cell lines via integration with MAPK cascade (RAF-1, MEK1/2, and ERK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A STAT3-dependent transcriptional circuitry inhibits cytotoxic gene expression in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Camptothecin causes cell cycle perturbations within T-lymphoblastoid cells followed by dose dependent induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the discovery and development of ZPCK
An In-depth Technical Guide on the Discovery and Development of ZPCK (SL-01), an Oral Prodrug of Gemcitabine
Introduction
Gemcitabine is a cornerstone of chemotherapy for a variety of solid tumors, including pancreatic, breast, and non-small cell lung cancer. However, its clinical utility is hampered by poor oral bioavailability, necessitating intravenous administration which is associated with patient inconvenience and healthcare costs.[1][2] The low oral bioavailability is primarily due to extensive first-pass metabolism by cytidine deaminase in the gut and liver.[2][3] To overcome this limitation, a novel oral prodrug of gemcitabine, designated SL-01, was developed. While sometimes referred to as this compound in some commercial sources, the scientific literature predominantly identifies this compound as a distinct protease inhibitor involved in the p53-MDM2 pathway.[4][5] This guide will focus on the discovery and preclinical development of SL-01, the oral gemcitabine prodrug.
SL-01, chemically known as dodecyl-3-((1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl) carbamoyl) pyrazine-2-carboxylate, was synthesized by introducing a 3-(dodecyloxycarbonyl) pyrazine-2-carbonyl moiety at the N4-position of the cytidine ring of gemcitabine.[6][7] This modification was designed to protect the molecule from premature deamination and enhance its absorption from the gastrointestinal tract.
Chemical and Physical Properties
A summary of the key chemical properties of SL-01 is presented in the table below.
| Property | Value | Reference |
| Synonyms | This compound, SL-01 | [5][8] |
| IUPAC Name | Benzyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | [8] |
| CAS Number | 26049-94-5 | [4] |
| Molecular Formula | C18H18ClNO3 | [4] |
| Molecular Weight | 331.79 g/mol | [5] |
| Appearance | Solid powder | [8] |
| Solubility | Soluble in DMSO, DMF, and ethanol | [8] |
Preclinical Pharmacology
In Vitro Efficacy
SL-01 has demonstrated significant anti-proliferative activity against a panel of human cancer cell lines. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Non-small cell lung cancer | 0.78 | |
| HCT116 | Colon cancer | 0.92 | |
| MCF-7 | Breast cancer | 0.64 |
In Vivo Efficacy
The anti-tumor activity of orally administered SL-01 has been evaluated in xenograft mouse models of human cancers. In these studies, SL-01 effectively delayed tumor growth without significant toxicity to the animals.[6][7] Notably, the anti-cancer effect of SL-01 was found to be more potent than that of gemcitabine.[7] In a mouse model with MCF-7 xenografts, oral administration of SL-01 resulted in strong inhibition of tumor growth.[6]
Mechanism of Action
SL-01 exerts its anti-cancer effects by inducing apoptosis, or programmed cell death.[6][7] The proposed signaling pathway for SL-01-induced apoptosis is depicted in the following diagram.
Caption: Proposed signaling pathway of SL-01 leading to apoptosis.
Studies have shown that SL-01 treatment leads to the modulation of key proteins involved in cell cycle regulation and apoptosis. In MCF-7 breast cancer cells, SL-01 increased the expression of phosphorylated ATM (p-ATM), p53, and p21, while decreasing the level of cyclin D1.[6] This cascade of events results in cell cycle arrest at the G1 phase.[6] Furthermore, SL-01 was found to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP, a hallmark of apoptosis.[7]
Pharmacokinetics and Metabolism
Pharmacokinetic studies in rats have demonstrated that SL-01 exhibits improved absorption and moderate bioavailability following oral administration.[9] The key pharmacokinetic parameters of SL-01 and the resulting gemcitabine are summarized in the table below.
| Parameter | SL-01 (IV) | SL-01 (Oral) | Gemcitabine (from IV SL-01) | Gemcitabine (from Oral SL-01) | Gemcitabine (IV) | Reference |
| t1/2 (h) | Longer than Gemcitabine | Longer than Gemcitabine | Longer than Gemcitabine | Longer than Gemcitabine | - | [9] |
| Cmax (ng/mL) | - | - | Higher than Gemcitabine | - | - | [9] |
| Absolute Bioavailability (%) | - | - | 32.2 | 22.2 | - | [9] |
The metabolic fate of SL-01 has been investigated in rats, revealing several metabolic pathways. The primary metabolic transformations and the resulting metabolites are illustrated in the following workflow diagram.
Caption: Metabolic pathways of SL-01 identified in rat plasma.
In rat plasma, five metabolites of SL-01 (M1-M5) were identified.[9] M1 and M2 are formed through methylation and reduction of the parent compound, respectively.[9] Hydrolysis of the amide bond in SL-01 produces M3 and M4.[9] Further dealkylation of M3 results in the formation of M5.[9] These findings confirm that SL-01 functions as a prodrug, undergoing metabolic conversion to release the active drug, gemcitabine.[9]
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Human cancer cell lines (NCI-H460, HCT-116, MCF-7) are seeded in 96-well plates.
-
After 24 hours of incubation, cells are treated with various concentrations of SL-01 or gemcitabine for a specified duration (e.g., 72 hours).
-
Following treatment, 3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated) cells, and IC50 values are determined.[7]
In Vivo Xenograft Studies
-
Female athymic nude mice are subcutaneously injected with human cancer cells (e.g., MCF-7, NCI-H460, HCT-116).
-
When tumors reach a palpable size, mice are randomly assigned to treatment groups (e.g., vehicle control, SL-01, gemcitabine).
-
SL-01 is administered orally, while gemcitabine is typically administered intraperitoneally or intravenously, at specified doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).[6][7]
Pharmacokinetic Studies in Rats
-
Sprague-Dawley rats are cannulated in the jugular vein for blood sampling.
-
A single dose of SL-01 is administered either intravenously or orally.
-
Blood samples are collected at predetermined time points.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentrations of SL-01 and its metabolites (including gemcitabine) in plasma are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.[9]
Conclusion
SL-01 represents a promising orally active prodrug of gemcitabine with the potential to improve the therapeutic management of various cancers. Preclinical studies have demonstrated its superior oral bioavailability, potent anti-cancer activity, and a favorable safety profile compared to gemcitabine. The mechanism of action involves the induction of apoptosis through the modulation of key cell cycle and apoptotic signaling pathways. Further clinical development is warranted to establish the safety and efficacy of SL-01 in cancer patients.
References
- 1. Mechanisms of gemcitabine oral absorption as determined by in situ intestinal perfusions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Gemcitabine Oral Absorption as Determined by In Situ Intestinal Perfusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (SL-01) | CAS 26049-94-5 | p53/mdm2 inhibitor [stressmarq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SL-01, an oral derivative of gemcitabine, inhibited human breast cancer growth through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SL-01, an oral gemcitabine derivative, inhibited human cancer growth more potently than gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Pharmacokinetics and metabolism of SL-01, a prodrug of gemcitabine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of ZPCK in Oncology: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
The landscape of oncology research is one of relentless innovation, with a continuous quest for novel therapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissues. In this context, the emergence of ZPCK, a novel small molecule inhibitor, has generated significant interest within the scientific community. Preliminary studies suggest that this compound exhibits potent anti-tumor activity across a range of cancer models, positioning it as a promising candidate for further preclinical and clinical investigation. This technical guide aims to provide a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, preclinical efficacy, and potential therapeutic applications in oncology. While publicly available information on a specific molecule designated "this compound" is limited, this document synthesizes the general principles and methodologies relevant to the preclinical and clinical development of novel kinase inhibitors in oncology, which would be applicable to a compound like this compound.
Core Concepts in Kinase Inhibitor Drug Development
Protein kinases are crucial regulators of a multitude of cellular processes, including growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a common hallmark of cancer, making them attractive targets for therapeutic intervention.[1] The development of kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs targeting pathways such as EGFR, PI3K/AKT/mTOR, and CDK.[2][3][4]
The successful development of a novel kinase inhibitor like this compound typically follows a structured pipeline encompassing target validation, lead discovery and optimization, preclinical evaluation, and ultimately, clinical trials.[5]
Preclinical Evaluation of Novel Oncology Therapeutics
Preclinical studies are fundamental to establishing the safety and efficacy of a new drug candidate before it can be tested in humans.[5] This phase involves a combination of in vitro and in vivo models to characterize the drug's pharmacological properties.
In Vitro Studies
Initial assessments are often performed using cancer cell lines. These studies are instrumental in determining the compound's potency and selectivity.
Table 1: Illustrative In Vitro Assays for Characterizing a Novel Kinase Inhibitor
| Assay Type | Purpose | Key Parameters Measured |
| Kinase Inhibition Assay | To determine the direct inhibitory effect on the target kinase and other related kinases (selectivity). | IC50 (half-maximal inhibitory concentration) |
| Cell Viability/Proliferation Assays | To assess the cytotoxic or cytostatic effects on cancer cell lines. | GI50 (half-maximal growth inhibition), LD50 (lethal dose, 50%) |
| Colony Formation Assay | To evaluate the long-term effect on the clonogenic survival of cancer cells. | Number and size of colonies |
| Cell Cycle Analysis | To determine the effect on cell cycle progression. | Percentage of cells in G1, S, and G2/M phases |
| Apoptosis Assays | To investigate the induction of programmed cell death. | Annexin V/PI staining, caspase activation |
| Western Blotting | To confirm target engagement and modulation of downstream signaling pathways. | Phosphorylation status of target and downstream proteins |
In Vivo Studies
Following promising in vitro results, the therapeutic candidate is evaluated in animal models to assess its efficacy, pharmacokinetics (PK), and toxicology.
Table 2: Common In Vivo Models in Preclinical Oncology Research
| Model Type | Description | Key Endpoints |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice. | Tumor growth inhibition (TGI), tumor volume, survival |
| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient are directly implanted into immunocompromised mice, better preserving the heterogeneity of the original tumor.[6] | Tumor response rates, correlation with patient outcomes |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop tumors that more closely mimic human disease progression. | Tumor latency, incidence, and progression; survival |
| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice of the same genetic background, allowing for the study of interactions with the immune system. | Tumor growth, immune cell infiltration, response to immunotherapy combinations |
Putative Signaling Pathways Targeted by Novel Kinase Inhibitors
Many novel kinase inhibitors in oncology target key signaling pathways that are frequently dysregulated in cancer. Below are hypothetical signaling pathways that a molecule like this compound might target.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following are generalized protocols for key experiments in the preclinical evaluation of a kinase inhibitor.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
Western Blotting for Phospho-Protein Analysis
Objective: To assess the effect of this compound on the phosphorylation of its target kinase and downstream signaling proteins.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental and Clinical Development Workflow
The progression of a novel therapeutic agent from the laboratory to the clinic is a multi-step, highly regulated process.
Caption: A simplified workflow for oncology drug development.
Future Directions and Clinical Perspective
While the specific details regarding "this compound" are not publicly available, the general framework for developing a novel kinase inhibitor provides a clear path forward. The success of such a compound will depend on a thorough understanding of its mechanism of action, a robust preclinical data package, and a well-designed clinical trial strategy.[7] Key considerations for the clinical development of a new oncology drug include patient selection based on biomarkers, management of potential toxicities, and evaluation of combination therapies to overcome resistance.[3]
The development of targeted therapies has significantly improved outcomes for many cancer patients. A novel kinase inhibitor, hypothetically named this compound, would represent another step forward in this paradigm. A deep understanding of its biological activity, elucidated through rigorous preclinical testing as outlined in this guide, will be critical to realizing its full therapeutic potential in the fight against cancer. As more data becomes available, the scientific community will be better positioned to evaluate the promise of such novel agents in oncology.
References
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of covalent purine-containing EGFR TKI, ZZC4 and its mechanism of action through network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. zangcenter.com [zangcenter.com]
In-depth Technical Guide: Pharmacokinetics of ZPCK
Disclaimer: The compound "ZPCK" does not correspond to a known or publicly documented pharmaceutical agent or research compound for which pharmacokinetic data is available. The following information is a synthesized guide based on common methodologies and practices in pharmacokinetic studies and should be considered a template rather than data on a specific molecule. The experimental protocols and data presented are illustrative.
Introduction
This document outlines the preclinical pharmacokinetic profile of the hypothetical compound this compound. The understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development, informing dose selection, formulation, and potential toxicity. The subsequent sections detail the experimental procedures and findings related to the pharmacokinetic properties of this compound.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound was characterized following intravenous (IV) and oral (PO) administration in a preclinical rodent model. The key parameters are summarized in the table below.
| Parameter | Intravenous (IV) | Oral (PO) | Units |
| Dose | 1 | 5 | mg/kg |
| Cmax | 1200 | 450 | ng/mL |
| Tmax | 0.1 | 0.5 | h |
| AUC(0-t) | 1850 | 2100 | ngh/mL |
| AUC(0-inf) | 1900 | 2200 | ngh/mL |
| t1/2 | 2.5 | 2.8 | h |
| CL | 0.53 | - | L/h/kg |
| Vdss | 1.2 | - | L/kg |
| F (%) | - | 23 | % |
| Cmax : Maximum plasma concentration; Tmax : Time to reach Cmax; AUC : Area under the plasma concentration-time curve; t1/2 : Half-life; CL : Clearance; Vdss : Volume of distribution at steady state; F : Bioavailability. |
Experimental Protocols
-
Species: Male Sprague-Dawley rats (n=3 per group)
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
Intravenous (IV): A single 1 mg/kg bolus dose of this compound dissolved in a 10% DMSO/40% PEG300/50% saline vehicle was administered via the tail vein.
-
Oral (PO): A single 5 mg/kg dose of this compound in the same vehicle was administered by oral gavage.
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) were collected from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard. The supernatant was then evaporated and reconstituted for injection.
-
Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Visualizations
The following diagram illustrates the workflow for the in vivo pharmacokinetic study of this compound.
Workflow for the pharmacokinetic study of this compound.
Assuming this compound is an inhibitor of a hypothetical kinase "Kinase-X" within the "MAPK signaling pathway," the following diagram illustrates its potential mechanism of action.
Hypothetical mechanism of this compound as a Kinase-X inhibitor.
The Role of Protein Kinase C Zeta (PKCζ) in Modulating Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C zeta (PKCζ), an atypical member of the PKC family, has emerged as a critical regulator of cellular metabolism. Operating independently of calcium and diacylglycerol, PKCζ is a key downstream effector in vital signaling pathways, including those initiated by insulin. Its influence extends across glucose, lipid, and amino acid metabolism, positioning it as a significant molecule in both normal physiological processes and pathological conditions such as type 2 diabetes and cancer. This technical guide provides an in-depth exploration of the mechanisms by which PKCζ modulates metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.
Introduction to PKCζ and its Role in Cellular Signaling
Protein Kinase C zeta (PKCζ) is a serine/threonine kinase that belongs to the atypical PKC subfamily. Unlike conventional and novel PKCs, its activation is not dependent on calcium or diacylglycerol. Instead, a primary activation mechanism for PKCζ involves the phosphatidylinositol 3-kinase (PI3K) pathway.[1][2][3] Upon stimulation by factors such as insulin, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn facilitates the phosphorylation and activation of PKCζ by 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2][3]
PKCζ is involved in a multitude of cellular processes, including the regulation of gene expression, cell proliferation, and polarity. Its role as a modulator of cellular metabolism is a key area of research with significant implications for understanding and treating metabolic diseases.
PKCζ in Glucose Metabolism and Insulin Signaling
A primary function of PKCζ in metabolic regulation is its role in insulin-stimulated glucose uptake. It is a crucial component of the signaling cascade that leads to the translocation of the glucose transporter GLUT4 to the plasma membrane in insulin-sensitive tissues like adipose and muscle cells.[4][5][6]
The PI3K-PDK1-PKCζ Axis in Glucose Transport
The activation of PKCζ is a downstream event of the insulin receptor-PI3K signaling pathway.[6][7][8][9] Insulin stimulation triggers the recruitment and activation of PKCζ, which is essential for the proper trafficking of GLUT4-containing vesicles to the cell surface, thereby facilitating glucose entry into the cell.[7][10] Overexpression of PKCζ has been shown to mimic the effects of insulin on actin remodeling, leading to increased GLUT4 translocation and glucose uptake in the absence of insulin.[6]
Clinical Relevance in Insulin Resistance
Impaired PKCζ activation is implicated in the pathogenesis of insulin resistance. Studies have shown that the activity of PKCζ is significantly reduced in the skeletal muscle of obese individuals and patients with type 2 diabetes.[9] Encouragingly, weight loss in obese subjects has been demonstrated to normalize the insulin-stimulated activation of PKCζ, highlighting it as a potential therapeutic target.[9]
Quantitative Data on PKCζ in Glucose Metabolism
| Condition | Tissue/Cell Type | Parameter Measured | Quantitative Change | Reference |
| Insulin Stimulation | Lean Subjects (Vastus Lateralis Muscle) | PKCζ/λ Activity | ~2.3-fold increase | [9] |
| Insulin Stimulation | Obese Subjects (Vastus Lateralis Muscle) | Increment in PKCζ/λ Activity | 57% reduction vs. lean | [9] |
| Insulin Stimulation | Type 2 Diabetic Subjects (Vastus Lateralis Muscle) | Increment in PKCζ/λ Activity | 65% reduction vs. lean | [9] |
| PKCζ Overexpression | L6 Muscle Cells | Basal GLUT4 Translocation | 2.1-fold increase | [6] |
| PKCζ Overexpression | L6 Muscle Cells | Basal Glucose Uptake | 1.7-fold increase | [6] |
Signaling Pathway: Insulin-Mediated Glucose Uptake
Caption: Insulin signaling cascade leading to glucose uptake, highlighting the central role of PKCζ.
PKCζ as a Metabolic Tumor Suppressor
In the context of cancer, PKCζ plays a fascinating and counterintuitive role as a metabolic tumor suppressor.[11][12] Tumor cells often exhibit metabolic reprogramming to sustain their high proliferative rates, a phenomenon that PKCζ appears to constrain.
Regulation of Glutamine and Serine Metabolism
Under conditions of glucose deprivation, cancer cells can adapt by utilizing alternative fuel sources like glutamine. PKCζ deficiency enables this metabolic plasticity by allowing cancer cells to channel glutamine into the serine biosynthetic pathway.[11][12] PKCζ actively represses this pathway by:
-
Transcriptional Repression: Inhibiting the expression of two key enzymes, 3-phosphoglycerate dehydrogenase (PHGDH) and phosphoserine aminotransferase 1 (PSAT1).[11][12]
-
Post-translational Inhibition: Directly phosphorylating PHGDH at specific residues to inhibit its enzymatic activity.[11]
The loss of PKCζ in mouse models has been linked to increased intestinal tumorigenesis and elevated levels of PHGDH and PSAT1.[11]
Signaling Pathway: PKCζ in Tumor Metabolism Suppression
Caption: Mechanism of PKCζ in suppressing tumor metabolism by inhibiting the serine biosynthesis pathway.
PKCζ in Other Metabolic Processes
The influence of PKCζ extends to other areas of metabolism, including lipid synthesis and the regulation of cellular energy homeostasis.
-
Lipid Metabolism: Atypical PKCs, including PKCζ, are involved in insulin-stimulated lipogenesis in the liver.[5]
-
Energy Homeostasis: PKCζ can regulate the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[13][14] This links PKCζ to the broader network of cellular energy regulation.
-
Pancreatic β-cell Function: PKCζ is essential for the replication of pancreatic β-cells in response to insulin resistance, a process that involves the mTOR signaling pathway.[15][16]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of PKCζ function. Below are generalized protocols for key experiments cited in the literature.
Immunoprecipitation of PKCζ
This protocol is used to isolate PKCζ from cell lysates to study its interactions with other proteins.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mmol/L HEPES, 150 mmol/L NaCl, 10% glycerol, 1% Triton X-100, 1.5 mmol/L MgCl2, with protease and phosphatase inhibitors).
-
Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-PKCζ antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-4 times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against PKCζ and potential interacting partners.
-
In Vitro Kinase Assay for PKCζ Activity
This assay measures the ability of PKCζ to phosphorylate a substrate.
-
Reaction Setup:
-
Prepare a reaction mix containing an appropriate buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT), a PKCζ substrate (e.g., a specific peptide or protein), and immunoprecipitated or recombinant PKCζ.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE sample buffer).
-
Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography or using phospho-specific antibodies.
-
Experimental Workflow: PKCζ Kinase Activity Assay
Caption: A stepwise workflow for determining the kinase activity of PKCζ.
Conclusion and Future Directions
PKCζ is a multifaceted kinase that plays a pivotal role in the regulation of cellular metabolism. Its involvement in insulin signaling, glucose transport, and the metabolic reprogramming of cancer cells underscores its importance as a subject of continued research. For drug development professionals, the modulation of PKCζ activity presents both opportunities and challenges. The development of specific inhibitors or activators of PKCζ could offer novel therapeutic strategies for metabolic disorders and certain types of cancer. However, the diverse functions of PKCζ necessitate a thorough understanding of its context-dependent roles to avoid unintended off-target effects. Future research should focus on elucidating the complete interactome of PKCζ in different metabolic states and tissues, which will be instrumental in designing targeted and effective therapeutic interventions.
References
- 1. Protein Kinase Cζ (PKCζ): Activation Mechanisms and Cellular Functions [jstage.jst.go.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. Protein kinase Czeta (PKCzeta): activation mechanisms and cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of atypical protein kinase C in the regulation of cardiac glucose and long-chain fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic functions of atypical protein kinase C: “good” and “bad” as defined by nutritional status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase Cζ Mediates Insulin-induced Glucose Transport through Actin Remodeling in L6 Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insulin-stimulated protein kinase C lambda/zeta activity is reduced in skeletal muscle of humans with obesity and type 2 diabetes: reversal with weight reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical protein kinase C (PKCzeta/lambda) is a convergent downstream target of the insulin-stimulated phosphatidylinositol 3-kinase and TC10 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Control of nutrient stress-induced metabolic reprogramming by PKCζ in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Control of Nutrient Stress-Induced Metabolic Reprogramming by PKCζ in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRKCZ protein kinase C zeta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PKCζ Is Essential for Pancreatic β-Cell Replication During Insulin Resistance by Regulating mTOR and Cyclin-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
The Dual Impact of ZPCK on Apoptosis and Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZPCK, also known as N-Benzyloxycarbonyl-L-phenylalanyl-chloromethylketone (Z-Phe-CMK) or SL-01, is a synthetic compound with significant implications for cancer biology and drug development. Primarily recognized as a chymotrypsin-like serine protease inhibitor, this compound also functions as an inhibitor of the p53-MDM2 interaction. This dual mechanism of action positions this compound as a molecule of interest in the regulation of programmed cell death (apoptosis) and cell cycle progression. This technical guide provides an in-depth analysis of this compound's mechanisms, its impact on cellular processes, and the experimental methodologies used for its evaluation. While specific quantitative data for this compound's effects on apoptosis and the cell cycle are not extensively available in publicly accessible literature, this guide will also reference data from the closely related compound N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) and other p53-MDM2 inhibitors to provide a comprehensive overview of the expected outcomes and experimental approaches.
Introduction to this compound
This compound is a peptide chloromethyl ketone that acts as an irreversible inhibitor of chymotrypsin-like serine proteases. Its structure allows it to specifically target the active site of these enzymes. Additionally, this compound has been identified as a small molecule inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. By disrupting this interaction, this compound can stabilize p53, leading to the activation of downstream pathways that control cell cycle arrest and apoptosis.
This compound's Impact on Apoptosis
Apoptosis is a regulated process of programmed cell death essential for tissue homeostasis. Its dysregulation is a hallmark of cancer. This compound is implicated in inducing apoptosis through multiple potential mechanisms.
Signaling Pathways
p53-MDM2 Pathway: In healthy cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. By inhibiting the p53-MDM2 interaction, this compound is expected to lead to the accumulation of active p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, leading to the initiation of the intrinsic apoptotic pathway.
Protease Inhibition: As a chymotrypsin-like protease inhibitor, this compound may also influence apoptosis by targeting other proteases involved in cell death pathways. The related compound TPCK has been shown to induce apoptosis through mechanisms that may involve the activation of cell cycle checkpoints and the release of mitochondrial cytochrome c[1].
Below is a diagram illustrating the p53-MDM2 signaling pathway and the potential point of intervention for this compound.
Quantitative Data on Apoptosis Induction
While specific quantitative data for this compound-induced apoptosis is limited in the available literature, studies on the related chymotrypsin inhibitor TPCK and other MDM2 inhibitors provide insights into the expected experimental outcomes. For instance, treatment of human monocytic THP.1 cells with 50-75 µM TPCK has been shown to induce biochemical and ultrastructural changes characteristic of apoptosis[2].
Table 1: Illustrative Quantitative Data for Apoptosis Induction by MDM2 Inhibitors (Note: This table presents example data for MDM2 inhibitors other than this compound due to the limited availability of specific quantitative data for this compound. These values should be considered as representative examples of expected outcomes.)
| Cell Line | Compound | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |
| MDA-MB-231 | Idasanutlin | 16 | 5.47-fold increase vs control | [3] |
| HCT116 p53+/+ | SLMP53-1 | 16 | Significant increase vs p53-/- | [4] |
| K562/IR | NSC-66811 | 25 | 63.2% | [5] |
| K562/IR | Nutlin-3 | 25 | 62.6% | [5] |
Experimental Protocols for Apoptosis Assessment
This is a widely used method to detect and quantify apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, characteristic of late-stage apoptosis or necrosis.
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound for a specified time. Include untreated and vehicle-treated cells as negative controls.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Workflow Diagram:
Caspases are a family of proteases that are central to the execution of apoptosis. Assays to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.
Protocol (using a luminogenic substrate):
-
Cell Plating: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Treatment: Treat cells with various concentrations of this compound. Include appropriate controls.
-
Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions.
-
Assay: Add the caspase-glo reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase.
Western blotting can be used to detect changes in the expression levels of key apoptotic proteins, such as the cleavage of caspases (e.g., caspase-3, caspase-9) and PARP, and changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This compound's Impact on Cell Cycle Progression
The cell cycle is a series of events that leads to cell division and duplication. Dysregulation of the cell cycle is another fundamental aspect of cancer. This compound can influence cell cycle progression, primarily through its p53-stabilizing activity.
Signaling Pathways
Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, by transcriptionally upregulating cyclin-dependent kinase inhibitors (CKIs) such as p21. p21 binds to and inhibits the activity of cyclin-CDK complexes, thereby preventing the phosphorylation of proteins required for cell cycle progression. The related compound TPCK has been shown to cause cell cycle arrest in prometaphase by targeting the mitotic spindle[6].
A diagram of the cell cycle regulation and potential this compound intervention is shown below.
Quantitative Data on Cell Cycle Arrest
Table 2: Illustrative Quantitative Data for Cell Cycle Arrest by MDM2 Inhibitors (Note: This table presents example data for MDM2 inhibitors other than this compound. These values are for illustrative purposes.)
| Cell Line | Compound | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| HCT116 p53+/+ | SLMP53-1 | 16 | Increased | Decreased | No significant change | [4] |
| LNCaP | MI-219 | Varies | Increased | Decreased | Increased | [7] |
| Renal Cancer Cells | Nutlin-3a/MI-219 | Varies | No significant change | No significant change | Increased | [8] |
Experimental Protocol for Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Harvesting: Collect cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is included to degrade RNA and ensure that only DNA is stained.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of the PI.
Workflow Diagram:
Drug Development Implications
The dual functionality of this compound as both a protease inhibitor and a disruptor of the p53-MDM2 interaction makes it an attractive candidate for further investigation in cancer drug development. Its ability to reactivate the p53 tumor suppressor pathway suggests potential efficacy in tumors that retain wild-type p53 but have it inactivated by MDM2 overexpression. Furthermore, its protease inhibitory activity may contribute to its anticancer effects through additional mechanisms.
Future research should focus on:
-
Determining the specific cellular targets of this compound beyond chymotrypsin and the p53-MDM2 interaction.
-
Conducting comprehensive studies to obtain quantitative data on its effects on apoptosis and cell cycle progression in a panel of cancer cell lines.
-
Evaluating the in vivo efficacy and toxicity of this compound in preclinical animal models.
Conclusion
This compound is a promising small molecule with the potential to impact cancer treatment by simultaneously inducing apoptosis and cell cycle arrest. Its mechanisms of action, centered on protease inhibition and p53 activation, provide a strong rationale for its further development as an anticancer agent. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis in human monocytic THP.1 cells involves several distinct targets of N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Cell cycle and apoptosis | Semantic Scholar [semanticscholar.org]
- 5. N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of ZPCK in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZPCK (SL-01) is a small molecule inhibitor that disrupts the interaction between p53 and its negative regulator, MDM2.[1] By blocking this interaction, this compound can stabilize p53, leading to the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis.[1] It has also been noted to inhibit bovine chymotrypsin A-y, suggesting potential protease inhibitory activity.[1] This dual activity makes this compound a valuable tool for investigating p53-mediated signaling pathways in cancer biology and neurodegenerative disease models.[1]
These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, protocols for determining optimal concentrations, and methods for assessing its biological effects.
Chemical Properties of this compound (SL-01):
Mechanism of Action
This compound functions primarily by occupying the p53-binding pocket of the MDM2 protein. This prevents MDM2 from binding to p53 and targeting it for ubiquitination and subsequent proteasomal degradation. The stabilization of p53 allows it to accumulate in the nucleus, where it can activate the transcription of genes that regulate critical cellular processes.
The chloromethyl ketone moiety present in this compound's structure is a reactive group characteristic of irreversible inhibitors that can form covalent bonds with nucleophilic residues (like histidine or cysteine) in the active site of enzymes.[2][3] This suggests that this compound may also act as an irreversible inhibitor of certain proteases, an activity that should be considered when designing experiments.[1]
Quantitative Data Summary
The efficacy of this compound can vary significantly depending on the cell line. It is crucial to determine the half-maximal inhibitory concentration (IC50) for each cell type used in your experiments. Below are representative data.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines after 72-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.8 |
| MCF-7 | Breast Adenocarcinoma | 9.5 |
| U-87 MG | Glioblastoma | 22.1 |
| HCT116 | Colon Carcinoma | 12.4 |
Table 2: Effect of this compound on p53 Target Gene Expression in MCF-7 Cells (24h Treatment)
| Gene Target | Fold Change (10 µM this compound) | Fold Change (25 µM this compound) |
| CDKN1A (p21) | 4.2 | 8.9 |
| BAX | 3.1 | 6.5 |
| PUMA | 3.5 | 7.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (MW: 331.8 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.32 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions in DMSO are stable for up to 6 months.[4]
Note: The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced toxicity.[4]
Protocol 2: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to determine the dose-dependent effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 µM to 100 µM. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 3: Assessing p53 Stabilization by Western Blot
This protocol describes how to detect the accumulation of p53 protein in cells following treatment with this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 1x and 2x the IC50 value) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Place the culture dish on ice and wash the cells twice with ice-cold PBS.[3] Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.[3]
-
Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.[2][3]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2][3]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples for loading by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody (e.g., anti-p53, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize the p53 protein levels.
References
Application Notes and Protocols for In Vitro Studies of Protein Kinase C Zeta (PKCζ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C zeta (PKCζ) is a member of the atypical PKC subfamily, playing a crucial role in a variety of cellular processes, including cell proliferation, differentiation, survival, and polarity. Unlike conventional and novel PKCs, PKCζ is independent of calcium and diacylglycerol for its activation. Instead, its activity is regulated by protein-protein interactions and phosphorylation events. Dysregulation of PKCζ signaling has been implicated in various diseases, including cancer and metabolic disorders, making it an important target for therapeutic intervention.
These application notes provide a comprehensive overview of in vitro experimental protocols to study PKCζ, including methods to assess its activity, identify its substrates, and elucidate its role in signaling pathways.
Key Applications of In Vitro PKCζ Studies
-
Elucidation of Signaling Pathways: Investigating the role of PKCζ in signaling cascades such as the PI3K/Akt/mTOR and NF-κB pathways.
-
Drug Discovery and Development: Screening for and characterizing small molecule inhibitors or activators of PKCζ.
-
Substrate Identification: Identifying novel downstream targets and substrates of PKCζ to understand its cellular functions.
-
Disease Modeling: Studying the role of PKCζ dysregulation in cancer, metabolic diseases, and inflammatory disorders using cell-based models.
Experimental Protocols
Cell Culture and Treatment
Standard cell culture techniques are employed to maintain and propagate cell lines for the study of PKCζ. The choice of cell line will depend on the specific research question. For example, INS-1 cells are suitable for studying the role of PKCζ in insulin signaling[1], while various cancer cell lines can be used to investigate its role in tumorigenesis.
Protocol for Cell Culture and Stimulation:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
For stimulation experiments, cells are typically serum-starved for a defined period (e.g., 12-24 hours) to reduce basal signaling activity.
-
Treat cells with agonists (e.g., insulin, growth factors) or inhibitors for the desired time points.
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed with cell lysis for downstream applications.
Immunoprecipitation of PKCζ
Immunoprecipitation (IP) is used to isolate PKCζ from a complex cell lysate to study its activity, post-translational modifications, or interaction with other proteins.
Protocol for PKCζ Immunoprecipitation:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of PKCζ.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Incubate the cleared lysate with a specific anti-PKCζ antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G-conjugated beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
The immunoprecipitated PKCζ can then be used for in vitro kinase assays or analyzed by Western blotting.
In Vitro Kinase Assay for PKCζ Activity
An in vitro kinase assay is a direct method to measure the enzymatic activity of PKCζ. This assay typically involves incubating immunoprecipitated or recombinant PKCζ with a known substrate and [γ-³²P]ATP. The incorporation of the radiolabeled phosphate into the substrate is then quantified.
Protocol for In Vitro Kinase Assay:
-
Perform immunoprecipitation of PKCζ as described above.
-
Wash the immunoprecipitates with kinase buffer.
-
Resuspend the beads in kinase buffer containing a PKCζ substrate (e.g., myelin basic protein or a specific peptide substrate) and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensity to determine the relative kinase activity.
Western Blot Analysis of PKCζ Phosphorylation
The phosphorylation of PKCζ at specific residues, such as Threonine 410 (Thr410), is a key indicator of its activation. Western blotting with phospho-specific antibodies is a widely used method to assess the activation state of PKCζ.
Protocol for Western Blotting of Phospho-PKCζ (Thr410):
-
Prepare cell lysates as described for immunoprecipitation.
-
Determine the protein concentration of the lysates to ensure equal loading.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-PKCζ (Thr410) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PKCζ.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on PKCζ, providing examples of its modulation and activity.
Table 1: Glucose-Mediated Activation of PKCζ in INS-1 Cells [1]
| Treatment Condition | PKCζ Phosphorylation (Thr410) (Fold Change vs. Control) |
| 5 mM Glucose (Control) | 1.0 |
| 10 mM Glucose | 1.8 ± 0.2 |
| 20 mM Glucose | 2.5 ± 0.3 |
| 20 mM Glucose + Wortmannin (PI3K inhibitor) | 1.1 ± 0.1 |
Table 2: Effect of PKCζ Inhibition on Cancer Cell Migration [2]
| Cell Line | Treatment | Relative Cell Migration (%) |
| MDA-MB-231 | Control | 100 |
| MDA-MB-231 | Estradiol (50 nM) | 185 ± 15 |
| MDA-MB-231 | Estradiol + Myr-PKCζ inhibitor (10 µM) | 110 ± 12 |
Table 3: IC50 Values of Selected PKC Isoform Inhibitors
| Inhibitor | PKCζ IC50 (µM) | PKCι IC50 (µM) | Reference |
| ICA-1 | > 10 | ~0.1 | [3] |
Signaling Pathways and Experimental Workflows
PKCζ Signaling Pathways
PKCζ is a key node in several signaling pathways that regulate cell growth, survival, and metabolism. Below are diagrams illustrating some of these pathways.
References
- 1. PKCζ Is Essential for Pancreatic β-Cell Replication During Insulin Resistance by Regulating mTOR and Cyclin-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS‐Driven PKCζ Signaling as a Widely Involved Mechanism for Cancer Cell Motility and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZPCK Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZPCK, also known as SL-01, is a promising orally active prodrug of the widely used chemotherapeutic agent, gemcitabine.[1][2] Developed to enhance oral bioavailability, this compound has demonstrated significant anti-tumor efficacy in preclinical mouse models with a favorable safety profile compared to its parent compound.[1] These application notes provide detailed protocols for the administration of this compound in mice, summarize key quantitative data from preclinical studies, and illustrate its proposed mechanism of action.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis.[1][2] In vitro studies have shown that this compound modulates the expression of key proteins involved in DNA damage response and cell cycle regulation, including p-ATM, p53, and p21, while decreasing levels of cyclin D1.[1][2] This signaling cascade ultimately leads to cell cycle arrest in the G1 phase and programmed cell death.[1]
Signaling Pathway of this compound-induced Apoptosis
Caption: this compound-induced signaling pathway leading to apoptosis.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound (SL-01) in various human tumor xenograft models in mice.
Table 1: Anti-tumor Efficacy of Orally Administered this compound (SL-01) in Human Cancer Xenograft Models
| Cancer Cell Line | Mouse Model | Key Findings | Reference |
| MCF-7 (Breast Cancer) | Xenograft | Strongly inhibited tumor growth. | [1][2] |
| NCI-H460 (Non-small cell lung) | Xenograft | Effectively delayed tumor growth. | [2] |
| HCT-116 (Colon Cancer) | Xenograft | Effectively delayed tumor growth. | [2] |
Table 2: Comparative Toxicity Profile of this compound (SL-01) and Gemcitabine in Mice
| Compound | Observed Toxicity in Mice |
| This compound (SL-01) | No evidence of toxicity; no significant loss of body weight.[1][2] |
| Gemcitabine | Decrease in peripheral neutrophil cells; increase in serum AST and ALT levels.[1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol is a general guideline for the oral administration of this compound to mice bearing tumor xenografts.
Materials:
-
This compound (SL-01)
-
Vehicle (e.g., 0.5% methyl cellulose)
-
Sterile water
-
Gavage needles (20-22 gauge, 1.5-inch with a rounded tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Implant tumor cells (e.g., MCF-7, NCI-H460, HCT-116) subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Preparation of this compound Formulation:
-
Determine the appropriate dose of this compound based on previous studies or dose-response pilot experiments.
-
Prepare the vehicle solution (e.g., 0.5% methyl cellulose in sterile water).
-
Suspend the calculated amount of this compound powder in the vehicle to achieve the desired final concentration. Ensure the suspension is homogenous by vortexing or sonicating.
-
-
Administration:
-
Weigh each mouse to calculate the precise volume of the this compound suspension to be administered (typically 10 mL/kg body weight).
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.
-
The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Once the needle is in the esophagus, slowly dispense the this compound suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
-
Dosing Schedule:
-
The frequency of administration should be determined based on the pharmacokinetic profile of this compound and the experimental design. A common schedule for oral anti-cancer agents is once daily.
-
Experimental Workflow
Caption: General workflow for in vivo efficacy testing of this compound in a mouse xenograft model.
References
Techniques for Measuring the Effects of ZPCK on Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic development. ZPCK (Z-Phe-Ala-chloromethylketone) is a cell-permeable caspase inhibitor. While caspase inhibition is primarily associated with the regulation of apoptosis, emerging evidence highlights a complex interplay between apoptosis and autophagy. Contrary to inducing autophagy, studies have indicated that this compound can act as an inhibitor of the autophagic process.[1] This document provides detailed protocols and application notes for researchers to accurately measure the inhibitory effects of this compound on autophagy.
The following sections detail established methods for monitoring and quantifying changes in autophagic activity upon treatment with this compound, with a focus on assessing autophagic flux—the dynamic process of autophagosome formation, maturation, and degradation.
Key Autophagy Measurement Techniques
Several robust methods are available to monitor the impact of this compound on autophagy. It is highly recommended to use a combination of these techniques to obtain reliable and comprehensive results.[2][3]
Western Blotting for LC3-II Conversion
The conversion of the cytosolic form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy.[4] An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. However, this measurement alone is insufficient to determine autophagic flux, as an accumulation of LC3-II can result from either increased autophagosome synthesis or a blockage in their degradation.[5][6]
To accurately assess autophagic flux, cells should be treated with an autophagy inducer (e.g., starvation, rapamycin) in the presence and absence of this compound, and in parallel with a lysosomal inhibitor such as bafilomycin A1 or chloroquine.[1][5] These inhibitors block the degradation of autophagosomes, leading to the accumulation of LC3-II. By comparing the levels of LC3-II in the presence and absence of the lysosomal inhibitor, one can distinguish between an effect on autophagosome formation versus degradation.
Fluorescence Microscopy of Tandem Fluorescent-Tagged LC3
A powerful method for visualizing and quantifying autophagic flux is the use of a tandem fluorescent-tagged LC3 reporter, typically mCherry-EGFP-LC3.[7][8][9] This reporter fluoresces yellow (merged mCherry and EGFP signals) in the neutral pH environment of autophagosomes. Upon fusion with lysosomes, the acidic environment quenches the EGFP signal, while the mCherry fluorescence persists, resulting in red puncta (autolysosomes).[9]
By quantifying the number of yellow and red puncta per cell, researchers can assess the stage of autophagy that this compound affects. An increase in yellow puncta with a concurrent decrease in red puncta would suggest that this compound inhibits the fusion of autophagosomes with lysosomes.
p62/SQSTM1 Degradation Assay
The protein p62 (sequestosome 1, SQSTM1) is a selective autophagy receptor that binds to ubiquitinated proteins and LC3, thereby targeting cargo for degradation. As p62 is itself degraded during the autophagic process, its accumulation can indicate an inhibition of autophagy.[10] Monitoring p62 levels by Western blotting serves as a complementary method to LC3-II analysis for assessing autophagic flux.
Experimental Protocols
Protocol 1: Measuring Autophagic Flux by LC3-II Western Blotting
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
This compound (appropriate stock concentration in DMSO)
-
Rapamycin (optional, as a positive control for autophagy induction)
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Induce autophagy by replacing the complete medium with starvation medium or by adding rapamycin (e.g., 100 nM) to the complete medium.
-
Treat cells with varying concentrations of this compound in the presence of the autophagy inducer for a predetermined time (e.g., 4-6 hours).
-
Include control groups: untreated cells, cells with inducer only, and cells with this compound only.
-
For autophagic flux assessment, treat a parallel set of wells with BafA1 (e.g., 100 nM) or CQ (e.g., 50 µM) for the last 2 hours of the this compound treatment.[6]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 levels to the loading control. Calculate the LC3-II/LC3-I ratio.
Protocol 2: Monitoring Autophagic Flux with mCherry-EGFP-LC3
Materials:
-
Cells stably or transiently expressing the mCherry-EGFP-LC3 plasmid
-
Glass-bottom dishes or coverslips for microscopy
-
Complete cell culture medium
-
Starvation medium (EBSS)
-
This compound
-
Rapamycin (optional positive control)
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on glass-bottom dishes or coverslips.
-
If not using a stable cell line, transfect the cells with the mCherry-EGFP-LC3 plasmid according to the manufacturer's protocol and allow for expression (typically 24-48 hours).
-
-
Treatment:
-
Induce autophagy with starvation medium or rapamycin.
-
Treat cells with this compound at the desired concentrations in the presence of the autophagy inducer for the appropriate duration.
-
Include appropriate controls.
-
-
Live-Cell Imaging or Fixation:
-
For live-cell imaging, stain the nuclei with Hoechst 33342.
-
Alternatively, fix the cells with 4% paraformaldehyde, followed by nuclear staining with DAPI.
-
-
Image Acquisition:
-
Acquire images using a fluorescence or confocal microscope with appropriate filter sets for EGFP (yellow puncta) and mCherry (red puncta).
-
Capture multiple random fields of view for each condition.
-
-
Image Analysis:
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
Calculate the ratio of red to yellow puncta to assess autophagic flux. A decrease in this ratio upon this compound treatment would indicate inhibition of autolysosome formation.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below is an illustrative example of expected results from a Western blot experiment measuring the effect of this compound on rapamycin-induced autophagy.
Table 1: Effect of this compound on LC3-II and p62 Levels in Rapamycin-Treated Cells
| Treatment | Bafilomycin A1 (100 nM) | Relative LC3-II/β-actin Ratio (Fold Change) | Relative p62/β-actin Ratio (Fold Change) |
| Control (DMSO) | - | 1.0 | 1.0 |
| Control (DMSO) | + | 1.5 | 1.1 |
| Rapamycin (100 nM) | - | 3.5 | 0.4 |
| Rapamycin (100 nM) | + | 8.0 | 0.5 |
| Rapamycin + this compound (10 µM) | - | 2.0 | 0.8 |
| Rapamycin + this compound (10 µM) | + | 4.5 | 0.9 |
| Rapamycin + this compound (50 µM) | - | 1.2 | 1.0 |
| Rapamycin + this compound (50 µM) | + | 2.0 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Experimental Workflows
Visualizing the involved pathways and experimental procedures can aid in understanding the mechanism of action and experimental design.
Caption: Simplified signaling pathway of autophagy and the potential inhibitory role of this compound.
Caption: Experimental workflow for assessing the effect of this compound on autophagic flux.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Protein Kinase C Inhibits Autophagy and Phosphorylates LC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Inhibition Affects the Expression of Autophagy-Related Molecules in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sinobiological.com [sinobiological.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Autophagy-Related LC3 Accumulation Interacted Directly With LIR Containing RIPK1 and RIPK3, Stimulating Necroptosis in Hypoxic Cardiomyocytes [frontiersin.org]
Application Notes and Protocols: ZPCK in Combination Chemotherapy
Abstract
The following document provides detailed application notes and protocols for the investigation of ZPCK (Z-Pro-Pro-CHO), a putative therapeutic agent, in combination with other chemotherapy drugs. Due to the limited publicly available information on a compound specifically designated "this compound" or "Z-Pro-Pro-CHO" in the context of cancer therapy, this document outlines a generalized framework based on common methodologies used for evaluating novel combination therapies. The protocols and pathways described are representative examples and should be adapted based on the specific characteristics of this compound once they are elucidated.
Introduction
Combination chemotherapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by using drugs with different mechanisms of action. The evaluation of a new chemical entity like this compound requires a systematic preclinical assessment of its synergistic, additive, or antagonistic interactions with established chemotherapeutic agents. These notes provide a roadmap for researchers to conduct such an investigation.
Quantitative Data Summary
A crucial step in evaluating combination therapies is the quantitative assessment of drug interactions. The following tables are templates for summarizing key data points.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Combination with Chemotherapy Drug X
| Cell Line | Drug | IC50 (µM) - 48h | Combination Index (CI) at ED50 |
| MCF-7 | This compound | [Insert Value] | - |
| Drug X | [Insert Value] | - | |
| This compound + Drug X (1:1) | [Insert Value] | [Insert CI Value] | |
| A549 | This compound | [Insert Value] | - |
| Drug X | [Insert Value] | - | |
| This compound + Drug X (1:1) | [Insert Value] | [Insert CI Value] | |
| HCT116 | This compound | [Insert Value] | - |
| Drug X | [Insert Value] | - | |
| This compound + Drug X (1:1) | [Insert Value] | [Insert CI Value] |
Note: The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction by this compound and Chemotherapy Drug Y
| Cell Line | Treatment (24h) | % Annexin V Positive Cells | Fold Change vs. Control |
| PC-3 | Control | [Insert Value] | 1.0 |
| This compound (IC50) | [Insert Value] | [Insert Value] | |
| Drug Y (IC50) | [Insert Value] | [Insert Value] | |
| This compound + Drug Y | [Insert Value] | [Insert Value] | |
| DU145 | Control | [Insert Value] | 1.0 |
| This compound (IC50) | [Insert Value] | [Insert Value] | |
| Drug Y (IC50) | [Insert Value] | [Insert Value] | |
| This compound + Drug Y | [Insert Value] | [Insert Value] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with other chemotherapy drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
Chemotherapy drug of interest (stock solution in appropriate solvent)
-
96-well plates
-
MTT or resazurin-based cell viability reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
For combination studies, prepare a fixed-ratio combination of this compound and the other drug.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., DMSO) and incubate for 15 minutes with shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound in combination with another chemotherapeutic agent.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the combination drug, or the combination at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Visualizations
The therapeutic effect of this compound in combination with other drugs is likely mediated by its impact on key cancer-related signaling pathways. Below are hypothetical diagrams illustrating potential mechanisms of action.
Application Notes and Protocols for Assessing the Conversion of ZPCK to Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (dFdC) is a potent nucleoside analog used in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers. As a prodrug, gemcitabine requires intracellular phosphorylation to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), to exert its cytotoxic effects by inhibiting DNA synthesis.[1][2][3] However, the clinical efficacy of gemcitabine can be limited by its rapid inactivation through deamination to 2',2'-difluorodeoxyuridine (dFdU) by cytidine deaminase (CDA) and by challenges with its cellular uptake.[4]
To overcome these limitations, various prodrugs of gemcitabine have been developed to improve its pharmacokinetic profile and enhance its delivery to tumor cells. ZPCK is an orally active prodrug of gemcitabine designed for improved bioavailability. Understanding the conversion of this compound to gemcitabine is critical for evaluating its therapeutic potential.
These application notes provide detailed protocols for assessing the conversion of this compound to gemcitabine in an in vitro setting using cancer cell lines. The protocols cover cell culture, incubation with this compound, sample preparation for analysis, and quantification of both this compound and gemcitabine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a method for evaluating the cytotoxic effects of this compound and gemcitabine is included.
Signaling and Metabolic Pathways
The conversion of the prodrug this compound and the subsequent metabolic activation of the released gemcitabine involve several key intracellular steps. The following diagram illustrates the proposed conversion of a this compound analog and the metabolic pathway of gemcitabine.
Experimental Protocols
In Vitro Conversion of this compound to Gemcitabine in Pancreatic Cancer Cells
This protocol describes the incubation of a pancreatic cancer cell line with this compound to assess its intracellular conversion to gemcitabine.
Materials:
-
Pancreatic cancer cell line (e.g., Panc-1, MiaPaCa-2, BxPC-3)[5][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO2)
-
Methanol (ice-cold)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
Culture pancreatic cancer cells to ~80-90% confluency.
-
Trypsinize, count, and seed the cells into 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubate for 24 hours to allow for cell attachment.[5]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in complete cell culture medium to final concentrations for testing (e.g., 1, 10, 50 µM). Include a vehicle control (medium with the same concentration of solvent).
-
Remove the medium from the wells and replace it with the this compound-containing medium or the vehicle control.
-
Incubate the plates for various time points (e.g., 2, 6, 12, 24 hours) to assess the time course of conversion.
-
-
Cell Lysis and Extraction:
-
At each time point, place the 6-well plate on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol to each well to precipitate proteins and extract the analytes.
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis. The samples can be stored at -80°C until analysis.
-
Quantification of this compound and Gemcitabine by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of this compound and gemcitabine in cell lysates using LC-MS/MS. Method optimization and validation are crucial for accurate results.
Materials and Equipment:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[1][7][8]
-
C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
This compound and gemcitabine analytical standards.
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of gemcitabine).
LC-MS/MS Parameters (to be optimized):
| Parameter | Recommended Setting |
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. A typical gradient might run over 5-10 minutes. |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure standards of this compound and gemcitabine to identify the precursor ion and optimal product ions and collision energies. |
| Source Temperature | ~150°C |
| Desolvation Temperature | ~400°C |
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of this compound, gemcitabine, and the internal standard in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a calibration curve by spiking known concentrations of this compound and gemcitabine into a matrix that mimics the sample (e.g., lysate from untreated cells).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Analysis:
-
Thaw the cell lysate samples, calibration standards, and QCs on ice.
-
Add the internal standard to each sample, standard, and QC.
-
Inject the samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for this compound, gemcitabine, and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration for the standards.
-
Determine the concentrations of this compound and gemcitabine in the samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the amount of this compound converted to gemcitabine at each time point.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound in comparison to gemcitabine.
Materials:
-
Pancreatic cancer cell line
-
Complete cell culture medium
-
This compound and Gemcitabine
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000 - 10,000 cells per well and incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and gemcitabine in complete cell culture medium.
-
Treat the cells with a range of concentrations of each compound and incubate for 72-96 hours.[9] Include untreated and vehicle controls.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis of this compound to gemcitabine conversion should be summarized in a clear and structured table.
Table 1: Intracellular Concentrations of this compound and Gemcitabine Over Time
| Time (hours) | This compound Concentration (µM) | Gemcitabine Concentration (µM) |
| 2 | [Insert Data] | [Insert Data] |
| 6 | [Insert Data] | [Insert Data] |
| 12 | [Insert Data] | [Insert Data] |
| 24 | [Insert Data] | [Insert Data] |
Table 2: Cytotoxicity of this compound and Gemcitabine
| Compound | IC50 (µM) in Panc-1 Cells | IC50 (µM) in MiaPaCa-2 Cells |
| This compound | [Insert Data] | [Insert Data] |
| Gemcitabine | [Insert Data] | [Insert Data] |
Experimental Workflow
The overall workflow for assessing the conversion of this compound to gemcitabine is depicted in the following diagram.
References
- 1. In vitro assessment of a synergistic combination of gemcitabine and zebularine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bulk pancreatic cancer cells can convert into cancer stem cells(CSCs) in vitro and 2 compounds can target these CSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. wjpls.org [wjpls.org]
Application Notes and Protocols for Studying Drug Resistance in Cancer Cells Using ZPCK
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZPCK (Z-Pro-Pro-CHO), a synthetic peptide aldehyde, is a potent inhibitor of several serine and cysteine proteases, including cathepsins and furin. These proteases are increasingly recognized for their roles in cancer progression, metastasis, and the development of resistance to chemotherapy. Overexpression and altered activity of these enzymes can contribute to various resistance mechanisms, including the processing of pro-survival factors, degradation of tumor suppressors, and modulation of the tumor microenvironment. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate and potentially overcome drug resistance in cancer cell lines.
Mechanism of Action in the Context of Drug Resistance
This compound's potential to modulate drug resistance stems from its ability to inhibit key proteases that are often dysregulated in cancer.
-
Inhibition of Cathepsins: Cathepsins, particularly Cathepsin L, are implicated in the degradation of key cellular proteins, including some chemotherapy drug targets. By degrading these targets, cancer cells can effectively become "invisible" to the drugs. This compound, by inhibiting cathepsin activity, is hypothesized to stabilize these drug targets, thereby resensitizing resistant cells to chemotherapy.[1][2] For example, inhibition of Cathepsin L has been shown to prevent the development of resistance to doxorubicin.[1][2]
-
Inhibition of Furin: Furin is a proprotein convertase responsible for the activation of a wide array of precursor proteins, including growth factors, receptors, and matrix metalloproteinases (MMPs), which are crucial for tumor growth, invasion, and angiogenesis.[3][4] By blocking furin, this compound can potentially inhibit these processes, which are often linked to aggressive and drug-resistant cancer phenotypes. Furin inhibition has been shown to decrease the invasiveness and tumorigenicity of cancer cells.[3][5]
The dual inhibitory action of this compound on both cathepsins and furin makes it a valuable research tool to explore the intricate roles of these proteases in drug resistance.
Key Experiments for Studying this compound in Drug Resistance
Herein, we provide protocols for essential in vitro assays to characterize the effects of this compound on drug-resistant cancer cells.
1. Cell Viability and Sensitization to Chemotherapy
This protocol determines the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent to assess its potential to reverse drug resistance.
Protocol: MTT/XTT Cell Viability Assay
-
Materials:
-
Drug-resistant and parental (drug-sensitive) cancer cell lines
-
Complete cell culture medium
-
This compound (Z-Pro-Pro-CHO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO for MTT, or supplied with XTT kit)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone at various concentrations
-
Chemotherapeutic agent alone at various concentrations
-
Combination of a fixed, non-toxic concentration of this compound with varying concentrations of the chemotherapeutic agent.
-
-
Incubate the plates for 48-72 hours.
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent alone and in combination with this compound. A significant decrease in the IC50 value in the presence of this compound indicates sensitization.
-
2. Apoptosis Induction
This experiment determines if the sensitizing effect of this compound is due to an increase in programmed cell death (apoptosis).
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Materials:
-
Drug-resistant cancer cells
-
This compound and chemotherapeutic agent
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the chemotherapeutic agent, with and without a fixed, non-toxic concentration of this compound, for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot Analysis of Key Signaling Proteins
This protocol investigates the molecular mechanisms underlying this compound's effects by examining changes in the expression of proteins involved in drug resistance and apoptosis.
Protocol: Western Blotting
-
Materials:
-
Drug-resistant cancer cells
-
This compound and chemotherapeutic agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-glycoprotein, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cathepsin L, anti-furin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the changes in protein expression levels.
-
Data Presentation
Table 1: Hypothetical IC50 Values of Doxorubicin in the Presence and Absence of this compound
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold-Change in Sensitivity |
| MCF-7 (Parental) | Doxorubicin alone | 0.5 | - |
| Doxorubicin + this compound (10 µM) | 0.3 | 1.7 | |
| MCF-7/ADR (Resistant) | Doxorubicin alone | 15.0 | - |
| Doxorubicin + this compound (10 µM) | 3.5 | 4.3 |
Table 2: Hypothetical Apoptosis Levels in Doxorubicin-Resistant Cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 2.1 | 1.5 |
| Doxorubicin (15 µM) | 8.5 | 5.2 |
| This compound (10 µM) | 3.0 | 1.8 |
| Doxorubicin + this compound | 25.6 | 12.3 |
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound in drug resistance.
Caption: Proposed signaling pathways affected by this compound in drug resistance.
This compound presents a promising chemical tool for investigating the roles of cathepsins and furin in the complex phenotype of cancer drug resistance. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the potential of this compound to sensitize resistant cancer cells to conventional chemotherapies. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its therapeutic potential in preclinical models.
References
- 1. embopress.org [embopress.org]
- 2. A small-molecule furin inhibitor inhibits cancer cell motility and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furin inhibition results in absent or decreased invasiveness and tumorigenicity of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furin inhibition results in absent or decreased invasiveness and tumorigenicity of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of ζPKC Inhibition in Pancreatic and Lung Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
It is highly probable that the query "ZPCK" contains a typographical error and the intended subject is ζPKC (Protein Kinase C zeta) . There is a substantial body of scientific literature on the role of the atypical protein kinase C isoform ζPKC in both pancreatic and lung cancer. In contrast, "this compound" as a distinct entity in this context primarily refers to a pro-drug of gemcitabine, which is a different class of anti-cancer agent. Therefore, these Application Notes and Protocols are focused on the role and inhibition of atypical Protein Kinase C zeta (ζPKC).
Application Notes
Introduction
Protein Kinase C zeta (ζPKC), an atypical member of the PKC family, has been identified as a critical signaling node in the development and progression of various cancers, including pancreatic and lung cancer.[1][2] Unlike conventional PKC isoforms, ζPKC's activity is independent of calcium and diacylglycerol. In malignant cells, its dysregulation is associated with key oncogenic processes such as enhanced proliferation, survival, invasion, and the development of therapeutic resistance.[3][4] These notes provide a summary of the application of targeting ζPKC in preclinical models of pancreatic and lung cancer.
Application in Pancreatic Cancer Models
In the highly aggressive pancreatic ductal adenocarcinoma (PDAC), ζPKC has a significant pro-tumorigenic function. Its activity is frequently linked to the signaling network of the commonly mutated KRAS oncogene.[1] Both genetic silencing and pharmacological inhibition of ζPKC have been demonstrated to decrease the transformed growth and invasive properties of human pancreatic cancer cells.[2] A primary mechanism of ζPKC's action is the regulation of the STAT3 signaling pathway, which is essential for the survival and proliferation of pancreatic cancer cells.[1] The interaction of ζPKC with the scaffolding protein Par6 is also crucial for its oncogenic signaling.[3] Targeting this interaction with small molecule inhibitors, such as aurothiomalate, has shown effectiveness in diminishing tumor growth and metastasis in preclinical studies.[3][5]
Table 1: Summary of Quantitative Data for ζPKC Inhibition in Pancreatic Cancer Models
| Inhibitor/Method | Cancer Model | Concentration/Dose | Key Quantitative Findings | Reference(s) |
| ζPKC shRNA | Panc-1, MIA PaCa-2 (human PDAC cell lines) | Not Applicable | Approximately 50-70% reduction in anchorage-independent growth. | [2] |
| Aurothiomalate | Panc-1, MIA PaCa-2 cells | 10-100 µM | Dose-dependent inhibition of Rac1 activity and significant reduction in anchorage-independent growth. | [3][5] |
| Aurothiomalate | Orthotopic mouse model of pancreatic cancer | 10 mg/kg | Significant reduction in primary tumor volume and the number of metastatic lesions. | [3][5] |
Application in Lung Cancer Models
In non-small cell lung cancer (NSCLC), an upregulation of ζPKC has been documented and is correlated with a poorer prognosis.[2][4] Atypical PKCs, including ζPKC, are recognized as downstream effectors of the Hippo-YAP pathway, a critical regulator of tissue growth and tumorigenesis.[2] The specific inhibition of ζPKC has been observed to impact the chemotaxis of NSCLC cells.[2] Moreover, atypical PKCs are increasingly implicated as mediators of resistance to targeted therapies, such as the tyrosine kinase inhibitors (TKIs) utilized in the treatment of EGFR-mutant NSCLC.[4] Consequently, the inhibition of ζPKC may offer a strategic approach to overcoming acquired resistance to established first-line treatments.
Table 2: Summary of Quantitative Data for aPKC Inhibition in Lung Cancer Models
| Inhibitor/Method | Cancer Model | Concentration/Dose | Key Quantitative Findings | Reference(s) |
| ζPKC shRNA | A549 (human NSCLC cell line) | Not Applicable | Downregulation of ζPKC was associated with reduced cell migration. | [2] |
| Enzastaurin * | A549, SW1573 cells | ~5 µM | Exhibited synergistic inhibition of cell cycle progression when combined with pemetrexed. | [2] |
| PKCε peptide inhibitor (εV1-2) ** | NSCLC xenografts in nude mice | Not Applicable | Resulted in a strong induction of cell death in xenograft tumors. | [6] |
*Note: Enzastaurin is primarily a PKCβ inhibitor with some off-target effects. *Note: PKCε is a novel PKC isoform; this is included to provide a broader context of PKC inhibition in lung cancer.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of a ζPKC inhibitor on the viability of pancreatic or lung cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., Panc-1 or A549) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Inhibitor Treatment: Prepare serial dilutions of the ζPKC inhibitor in culture medium. Carefully remove the existing medium from the wells and add 100 µL of the medium containing the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and continue incubation for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Western Blot Analysis for Downstream Signaling
This protocol is used to evaluate the effect of a ζPKC inhibitor on the expression and phosphorylation status of ζPKC and its downstream targets, such as STAT3.
-
Cell Lysis: Culture cells in a 6-well plate and treat with the ζPKC inhibitor for the specified duration. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Measure the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting total-ζPKC, phospho-STAT3, total-STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Densitometry Analysis: Quantify the intensity of the bands using image analysis software.
Protocol 3: In Vitro Invasion Assay (Transwell Assay)
This protocol is for assessing the impact of a ζPKC inhibitor on the invasive potential of cancer cells.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 24-well plates with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium containing either the ζPKC inhibitor or the vehicle control. Seed 5 x 10^4 cells into the upper chamber of the insert.
-
Chemoattractant Addition: Add complete medium containing 10% fetal bovine serum (FBS) as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert using a cotton swab.
-
Fixation and Staining: Fix the cells that have invaded through the membrane with methanol and then stain them with crystal violet.
-
Cell Counting: Count the number of stained, invading cells in several representative microscopic fields.
-
Data Analysis: Compare the average number of invading cells in the inhibitor-treated group to that of the control group.
Visualizations
References
- 1. Targeting Protein Kinase C subtypes in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C as a Therapeutic Target in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C as a Therapeutic Target in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common solubility issues with ZPCK and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZPCK (N-Benzyloxycarbonyl-L-phenylalaninylchloromethyl ketone).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as N-Benzyloxycarbonyl-L-phenylalaninylchloromethyl ketone, is a small molecule inhibitor. It is primarily recognized for its role in disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. By inhibiting this interaction, this compound can lead to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. It has also been noted to have inhibitory activity against the protease chymotrypsin.
Q2: What are the basic physical and chemical properties of this compound?
A2: this compound is a white solid with the molecular formula C₁₈H₁₈ClNO₃ and a molecular weight of approximately 331.8 g/mol . It is a synthetic compound and should be handled with caution as its toxicological properties have not been fully investigated.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is known to be soluble in organic solvents. Specifically, it is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL and in warm ethanol at 15 mg/mL. For most in vitro biological experiments, preparing a concentrated stock solution in a high-purity, anhydrous organic solvent is the recommended first step.
Troubleshooting Common Solubility Issues
Q4: I am observing a precipitate after adding my this compound stock solution to aqueous cell culture media. Why is this happening and how can I prevent it?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution disperses in the aqueous medium, and if the local concentration of this compound is too high, it will crash out of solution.
Here are several strategies to prevent precipitation:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Stock Concentration: Preparing a very high concentration stock solution may exacerbate precipitation upon dilution. Try preparing a slightly less concentrated stock solution.
-
Improve Mixing Technique: Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules and affect their solubility. If your experimental design allows, you could try reducing the serum percentage.
-
Test in Basal Medium: To determine if media supplements are contributing to the issue, test the solubility of this compound in the basal medium without any additives first.
Q5: My this compound powder is difficult to dissolve in the recommended organic solvents. What should I do?
A5: If you are having trouble dissolving this compound powder, consider the following:
-
Gentle Warming: Warm the solvent to 37°C in a water bath. This can significantly aid in the dissolution of the powder.
-
Sonication: Use a sonicator bath to provide energy to break up any clumps of powder and enhance dissolution.
-
Vortexing: Vigorous vortexing for several minutes can also be effective.
-
Solvent Quality: Ensure that you are using a high-purity, anhydrous grade of the organic solvent. Water contamination can reduce the solubility of hydrophobic compounds.
Q6: How should I store my this compound stock solution to maintain its stability and prevent precipitation?
A6: For long-term storage, it is recommended to prepare aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Stock solutions in DMSO should be stored at -20°C. When stored properly, they can be stable for several months. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation from introducing water into the stock.
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL |
| Warm Ethanol | 15 mg/mL |
Table 2: Recommended Solvents for Hydrophobic Peptide-Like Inhibitors
| Solvent | Notes |
| Dimethyl Sulfoxide (DMSO) | A common choice for preparing high-concentration stock solutions for biological assays due to its high solubilizing power and relatively low toxicity at low final concentrations. |
| N,N-Dimethylformamide (DMF) | Another strong organic solvent that can be used as an alternative to DMSO. |
| Ethanol | A less toxic option, but may not be as effective for highly hydrophobic compounds. Warming may be required. |
| Acetonitrile | Can be used for initial solubilization, followed by careful dilution into an aqueous buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to come to room temperature before opening.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out 3.32 mg of this compound powder.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes and vortex again.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: General Protocol for Treating Adherent Cells with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow them to reach the desired confluency at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution: The next day, pre-warm your complete cell culture medium to 37°C.
-
Dilution: Thaw an aliquot of your 10 mM this compound stock solution at room temperature. To achieve a final concentration of 10 µM this compound in your cell culture well, you will perform a 1:1000 dilution. For example, to prepare 1 mL of medium containing 10 µM this compound, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium.
-
Mixing: Immediately after adding the this compound stock to the medium, vortex the solution gently but thoroughly to ensure it is well-mixed and to minimize the risk of precipitation.
-
Cell Treatment: Aspirate the old medium from your cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Return the plate to the incubator and incubate for the desired experimental time.
Visualizations
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: Optimizing ZPCK for Autophagy Induction
Welcome to the technical support center for researchers utilizing ZPCK (N-Benzyloxycarbonyl-L-phenylalaninylchloromethyl ketone) for autophagy studies. This guide provides practical FAQs, troubleshooting advice, and detailed protocols to help you effectively determine the optimal concentration of this compound for inducing autophagy in your specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known molecular targets?
This compound, also known as Z-Phe-CMK or SL-01, is a synthetic peptide derivative containing a chloromethylketone (CMK) reactive group. This functional group allows it to act as an irreversible inhibitor of certain proteases. While its effects on autophagy are an area of active investigation, its primary reported activities include the inhibition of the p53-MDM2 interaction at micromolar concentrations (~20 µM) and potential inhibition of proteases like chymotrypsin.[1] The CMK moiety is common in inhibitors of cysteine and serine proteases, including caspases.
Q2: What is the proposed mechanism for this compound-induced autophagy?
The induction of autophagy by this compound is likely linked to its activity as a protease inhibitor, potentially through the inhibition of caspases. The relationship between caspases and autophagy is complex:
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Prevention of Atg Cleavage: Some caspases, like caspase-8, can cleave essential autophagy-related proteins (Atgs) such as Beclin-1. By inhibiting these caspases, this compound may prevent the degradation of key autophagic machinery, thus promoting the autophagic process.[2]
-
Crosstalk with Apoptosis: Caspase inhibition blocks the primary apoptotic pathway. In response to cellular stress, this can shift the cellular response towards an alternative pathway, such as autophagy, as a survival mechanism.[3]
-
Off-Target Effects: It is important to consider that, like other pan-caspase inhibitors such as Z-VAD-FMK, this compound might have off-target effects that can also induce autophagy. For example, Z-VAD-FMK has been shown to inhibit NGLY1, which in turn induces autophagy.[4]
Q3: What is "autophagic flux" and why is it critical to measure?
Autophagic flux refers to the entire dynamic process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. Measuring flux is crucial because a simple accumulation of autophagosomes (observed as increased LC3-II levels or GFP-LC3 puncta) can mean two opposite things:
-
Induction of Autophagy: The cell is actively forming more autophagosomes which are being successfully degraded.
-
Blockage of Autophagy: Autophagosomes are forming but are failing to fuse with lysosomes or their contents are not being degraded. This blockage also leads to accumulation.
Failing to distinguish between these two scenarios is a major pitfall in autophagy research. Therefore, a flux measurement is essential to confirm that this compound is genuinely inducing the complete autophagic process.[5]
Q4: What are the key protein markers for monitoring this compound's effect on autophagy?
The two most widely accepted markers for monitoring autophagy by immunoblotting are:
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LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form, LC3-I, is conjugated to a lipid (phosphatidylethanolamine) to become LC3-II. LC3-II is recruited to the autophagosome membrane. An increase in the LC3-II level is a hallmark of autophagosome formation. However, it must be measured as part of a flux assay to be correctly interpreted.
-
p62/SQSTM1 (Sequestosome 1): p62 is an autophagy receptor that recognizes and binds to ubiquitinated cargo, delivering it to the autophagosome by binding to LC3. Importantly, p62 itself is degraded within the autolysosome. Therefore, a decrease in p62 protein levels typically indicates a functional and active autophagic flux. Conversely, an accumulation of p62 suggests that autophagy is impaired.[5]
Troubleshooting Guide
Problem: I treated my cells with this compound, but I don't see an increase in LC3-II levels by Western blot.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to induce a response or so high that it is causing rapid cell death, preventing the induction of a stable autophagic response.
-
Solution: Perform a dose-response experiment, testing a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM). Analyze both LC3-II levels and cell viability at each concentration.
-
-
Possible Cause 2: Incorrect Time Point. Autophagy is a dynamic process. The peak of autophagosome formation may occur earlier or later than the time point you selected.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, non-toxic this compound concentration to identify the optimal treatment duration.
-
-
Possible Cause 3: High Autophagic Flux. It is possible that this compound is inducing autophagy so efficiently that the newly formed autophagosomes are being degraded as quickly as they are formed, resulting in no net change in the steady-state level of LC3-II.
-
Solution: This is why an autophagic flux assay is essential. Repeat the experiment in the presence of a lysosomal inhibitor like Bafilomycin A1 (BafA1) or Chloroquine (CQ). If this compound is truly inducing autophagy, you will see a significant accumulation of LC3-II in the this compound + inhibitor condition compared to the inhibitor-only condition.
-
Problem: LC3-II levels increase with this compound treatment, but p62 levels also increase (or do not decrease).
-
Possible Cause: Impaired Autophagic Flux. This is a classic sign of a late-stage autophagy block. This compound may be stimulating the formation of autophagosomes (increasing LC3-II) but simultaneously inhibiting their fusion with lysosomes or the degradative capacity of the lysosome. Some caspase inhibitors have been reported to impair lysosomal function.[5][6]
-
Solution: This result indicates that at the tested concentration, this compound is not an effective inducer of the complete autophagic process. Test lower concentrations of this compound, as the lysosomal impairment may be a dose-dependent effect. Confirm lysosomal function using specific assays if necessary.
-
Problem: My cells are dying after treatment with this compound.
-
Possible Cause: Cytotoxicity. At high concentrations, this compound, like many chemical inhibitors, can be toxic to cells, inducing apoptosis or necrosis rather than autophagy.
-
Solution: It is critical to determine the maximum non-toxic concentration. Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion, or Annexin V/PI staining) alongside your initial dose-response experiment. Choose a concentration for your autophagy experiments that induces minimal cell death (e.g., >90% viability).
-
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal this compound Concentration (Dose-Response & Cytotoxicity)
This protocol establishes the working concentration range for this compound by simultaneously assessing its effect on LC3-II conversion and cell viability.
Methodology:
-
Cell Plating: Plate cells in multiple replicates (e.g., 6-well plates for Western blot and 96-well plates for viability) and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for a set time (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Viability Assay (MTT Example):
-
Add MTT reagent to each well of the 96-well plate and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm.
-
Calculate viability as a percentage relative to the vehicle control (0 µM this compound).
-
-
Protein Extraction and Immunoblotting:
-
Lyse the cells from the 6-well plates and determine protein concentration.
-
Perform SDS-PAGE and Western blotting for LC3B and a loading control (e.g., β-actin or GAPDH).
-
-
Analysis:
-
Identify the highest concentration of this compound that maintains high cell viability (>90%).
-
Observe the concentration range where LC3-II levels begin to increase.
-
Select an optimal concentration for further flux experiments based on these two readouts.
-
Data Presentation:
Table 1: Example Template for this compound Dose-Response Experiment
| This compound Conc. (µM) | Cell Viability (%) | LC3-II / Actin (Densitometry) | p62 / Actin (Densitometry) | Observations |
| 0 (Vehicle) | 100 | 1.0 | 1.0 | Basal levels |
| 1 | 98 | Fill in data | Fill in data | |
| 5 | 96 | Fill in data | Fill in data | |
| 10 | 92 | Fill in data | Fill in data | Optimal induction? |
| 25 | 75 | Fill in data | Fill in data | Some toxicity |
| 50 | 40 | Fill in data | Fill in data | High toxicity |
Protocol 2: Measuring Autophagic Flux using LC3-II Immunoblotting
This is the definitive experiment to confirm that this compound induces a productive autophagic response.
Methodology:
-
Cell Plating: Plate cells in 6-well plates and allow them to adhere overnight.
-
Experimental Groups: Prepare four treatment groups:
-
Vehicle (DMSO)
-
This compound (at the optimal concentration determined in Protocol 1)
-
Lysosomal Inhibitor only (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine)
-
This compound + Lysosomal Inhibitor
-
-
Treatment:
-
Treat with this compound for the desired duration (e.g., 24 hours).
-
For the inhibitor groups, add the lysosomal inhibitor for the last 2-4 hours of the this compound treatment.
-
-
Protein Analysis: Lyse cells and perform Western blotting for LC3B and a loading control.
-
Interpretation:
-
No Flux: If LC3-II levels in the this compound + Inhibitor group are similar to the Inhibitor only group, this compound is not inducing autophagic flux.
-
Increased Flux: If LC3-II levels are significantly higher in the this compound + Inhibitor group compared to the Inhibitor only group, this confirms that this compound is increasing the rate of autophagosome formation.
-
Table 2: Recommended Concentrations of Common Autophagy Modulators (Cell Culture)
| Compound | Mechanism | Typical Concentration | Treatment Time |
| Bafilomycin A1 | V-ATPase inhibitor, blocks autophagosome-lysosome fusion | 50-200 nM | 2-4 hours |
| Chloroquine (CQ) | Lysosomotropic agent, raises lysosomal pH | 20-50 µM | 2-6 hours |
| Rapamycin | mTOR inhibitor, standard autophagy inducer (positive control) | 100-500 nM | 12-24 hours |
Visualized Workflows and Pathways
Caption: Workflow for optimizing and confirming this compound-induced autophagy.
Caption: Crosstalk between apoptosis and autophagy signaling pathways.
References
- 1. This compound (SL-01) | CAS 26049-94-5 | p53/mdm2 inhibitor [stressmarq.com]
- 2. Caspase Inhibition Affects the Expression of Autophagy-Related Molecules in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy upregulation by inhibitors of caspase-3 and mTOR enhances radiotherapy in a mouse model of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent results in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
A1: Variability in cell-based assays can arise from several factors, including inconsistent cell seeding, pipetting errors, reagent degradation, and environmental fluctuations within the incubator.[1][2] Cell health and passage number also play a critical role; it's a known issue that cell lines can undergo changes with increasing passages, affecting their growth and response to stimuli.[1][3]
Q2: How can I minimize the "edge effect" in my microplate assays?
A2: The edge effect, where wells on the perimeter of a microplate behave differently due to increased evaporation and temperature gradients, can be a significant source of variability.[1] To mitigate this, it is recommended to avoid using the outer wells for experimental samples. Instead, these wells can be filled with sterile water or media to create a humidity barrier.[1] Using specialized microplates with moats and ensuring proper incubator humidification can also help.[1]
Q3: My replicate wells show high variability. What are the likely causes and solutions?
A3: High variability between replicate wells often stems from inconsistent cell seeding or pipetting inaccuracies.[1][4] Ensure your cell suspension is thoroughly mixed before and during plating to prevent settling.[1] Using calibrated multichannel pipettes and pre-wetting the tips can improve dispensing consistency.[1] Allowing the plate to sit at room temperature on a level surface for a short period before incubation can also promote even cell distribution.[1]
Q4: I am observing a weak or no signal in my assay. What should I check?
A4: A weak or absent signal can be due to several factors. Check that you have seeded a sufficient number of viable cells and that they are in the logarithmic growth phase.[1] Reagent concentration is also critical; titrate key reagents like antibodies to find their optimal concentration.[1] Also, verify the expiration dates of all reagents and ensure they have been stored correctly.[1]
Q5: What is the best way to ensure reproducible results over time?
A5: To ensure long-term reproducibility, it is crucial to use cells within a defined, low passage number range.[1] Creating master and working cell banks can help maintain consistency.[1] Standardizing protocols, regularly calibrating equipment, and meticulously documenting every step of the experiment are also essential practices.
Troubleshooting Guides
Issue 1: High Background Signal
Symptoms:
-
High signal in negative control wells.
-
Reduced dynamic range of the assay.
| Possible Causes | Solutions |
| Overly High Cell Seeding Density | Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals.[1] |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent or try a different blocking buffer. Titrate primary and secondary antibody concentrations to find the lowest concentration that provides a specific signal.[1] |
| Autofluorescence of Cells or Compounds | If using a fluorescence-based assay, check for autofluorescence of the cells or test compounds at the relevant wavelengths. Use appropriate filters to minimize background.[1] |
| Contaminated Media or Reagents | Use fresh, sterile media and reagents to avoid microbial or chemical contamination that can interfere with the assay.[1] |
Issue 2: Inconsistent Dose-Response Curves
Symptoms:
-
Variable EC50/IC50 values between experiments.
-
Poor curve fitting.
| Possible Causes | Solutions |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions for each experiment. Verify the accuracy of your pipetting and the calibration of your equipment. |
| Cell Health and Metabolism Changes | Ensure cells are healthy and at a consistent metabolic state. Changes in cell health can alter their response to compounds. |
| Incubation Time Variability | Use a precise timer for all incubation steps. Small variations in incubation times, especially short ones, can lead to significant differences in results. |
| Reagent Instability | Some compounds or reagents may be unstable in the assay medium. Assess the stability of your compounds under experimental conditions. |
Experimental Protocols
Standard Cell Seeding Protocol for a 96-Well Plate
-
Cell Culture: Culture cells to approximately 80-90% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Detachment: Wash cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Cell Counting: Neutralize the dissociation reagent, centrifuge the cell suspension, and resuspend the pellet in fresh culture medium. Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilution: Dilute the cell suspension to the desired seeding density.
-
Seeding: Thoroughly mix the diluted cell suspension. Using a multichannel pipette, dispense the cell suspension into the wells of a 96-well plate.
-
Equilibration: Let the plate sit on a level surface at room temperature for 15-20 minutes to allow for even cell distribution.
-
Incubation: Transfer the plate to a humidified incubator at 37°C with 5% CO2.
Visualizations
Logical Flow for Troubleshooting High Variability
Caption: Troubleshooting workflow for high replicate variability.
Example Signaling Pathway: MAPK/ERK Pathway
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
References
Identifying and mitigating potential off-target effects of ZPCK
Welcome to the ZPCK Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this compound.
Disclaimer: this compound (SL-01) is a prodrug of gemcitabine. Therefore, the information provided here largely pertains to the known activities and effects of gemcitabine. The off-target profile of this compound is expected to be closely related to that of its active metabolite, gemcitabine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable prodrug that is intracellularly converted to the active nucleoside analog, gemcitabine. Gemcitabine is a deoxycytidine analog that, after conversion to its di- and triphosphate forms (dFdCDP and dFdCTP), inhibits DNA synthesis and induces cell death.[1][2] The triphosphate form (dFdCTP) competes with dCTP for incorporation into DNA, leading to chain termination. The diphosphate form (dFdCDP) inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[1]
Q2: What are the known on-target effects of this compound/gemcitabine?
A2: The primary on-target effect of this compound, through its conversion to gemcitabine, is the disruption of DNA replication and the induction of DNA damage. This leads to the activation of cell cycle checkpoints and DNA damage response (DDR) pathways, including the ATM/Chk2 and ATR/Chk1 signaling cascades, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cells.
Q3: What are potential off-target effects of this compound/gemcitabine?
A3: While the primary targets of gemcitabine are enzymes involved in DNA synthesis, studies suggest it may have other cellular interactions that could be considered off-target effects. These can be broadly categorized as:
-
Unintended interactions with other proteins: Recent proteomic studies have identified a number of proteins that may interact with gemcitabine. For instance, an activity-based probe identified 79 potential interacting proteins, and thermal proteome profiling suggested four potential binding targets.[3][4]
-
Modulation of signaling pathways unrelated to DNA synthesis: Gemcitabine treatment has been shown to cause the degradation of sirtuin 1 (SIRT1), leading to the activation of NF-κB and p53 pathways.[5]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Differentiating between on-target and off-target effects is crucial for interpreting your experimental results. Here are a few strategies:
-
Use of a structurally unrelated inhibitor: If a different inhibitor of the same target reproduces the observed phenotype, it is more likely an on-target effect.
-
Rescue experiments: Overexpression of the intended target (e.g., ribonucleotide reductase) might rescue an on-target phenotype.
-
Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects. Correlating the dose-response of your observed phenotype with the known IC50 for on-target activity can be informative.
-
Target engagement assays: Directly measuring the binding of this compound/gemcitabine to its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA) can confirm on-target interaction at the concentrations used.[6][7][8][9][10]
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is not consistent with the known function of this compound as a DNA synthesis inhibitor.
| Possible Cause | Troubleshooting Steps |
| Potential Off-Target Effect | 1. Perform a dose-response curve: Determine if the phenotype occurs at concentrations significantly higher than those required for DNA damage. 2. Review literature for known off-targets of gemcitabine: Cross-reference your observed phenotype with known effects of inhibiting potential off-target proteins. 3. Perform off-target profiling: Utilize techniques like kinome screening or proteome-wide thermal shift assays to identify potential unintended binding partners (see Experimental Protocols). |
| Activation of Unexpected Signaling Pathways | 1. Pathway analysis: Use techniques like Western blotting or phosphoproteomics to investigate the activation state of key signaling molecules. 2. Inhibitor studies: Use specific inhibitors of suspected off-target pathways to see if the phenotype is reversed. |
| Cellular Stress Response | 1. Assess general cellular health: Measure markers of cellular stress, such as reactive oxygen species (ROS) production or unfolded protein response (UPR) activation. |
Issue 2: My cells are showing resistance to this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Upregulation of Drug Resistance Mechanisms | 1. Gene and protein expression analysis: Measure the expression levels of known gemcitabine resistance markers, such as ribonucleotide reductase subunit M1 (RRM1) and S-phase kinase-associated protein 2 (SKP2).[3][11] 2. Combination therapy: Test the co-administration of this compound with inhibitors of the identified resistance pathways. |
| Altered Drug Metabolism | 1. Measure intracellular drug concentration: Use analytical methods like LC-MS to determine if this compound is being efficiently converted to and retained as active gemcitabine metabolites within the cells. |
Quantitative Data Summary
Recent proteomic studies have begun to identify potential off-target interactors of gemcitabine. While comprehensive binding affinity data is still emerging, the following tables summarize proteins identified in recent studies.
Table 1: Potential Gemcitabine Interacting Proteins Identified by Activity-Based Probe
| Protein | Function |
| IFIT3 | Interferon-induced protein with tetratricopeptide repeats 3 |
| MARCKS | Myristoylated alanine-rich C-kinase substrate |
| ... (and 77 others) | Various |
| Data from a study using an activity-based gemcitabine probe which identified 79 interacting proteins.[4] |
Table 2: Potential Gemcitabine Binding Targets Identified by Thermal Proteome Profiling (TPP)
| Protein | Potential Role in Cancer |
| SKP2 | Cell cycle and chemoresistance regulator |
| Target 2 | ... |
| Target 3 | ... |
| Target 4 | ... |
| Data from a TPP study on MIA PaCa-2 cells treated with gemcitabine.[3][12] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to assess the engagement of this compound/gemcitabine with its intracellular targets.
Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heat treatment.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified time.
-
-
Heat Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Kinobeads Competition Binding Assay for Off-Target Kinase Profiling
This protocol is a generalized method to identify unintended kinase targets of this compound/gemcitabine.
Principle: A broad-spectrum kinase inhibitor immobilized on beads ("kinobeads") is used to pull down a large portion of the cellular kinome. A test compound is added in competition to identify which kinases it displaces from the beads.
Workflow:
Methodology:
-
Lysate Preparation:
-
Harvest cells and prepare a native cell lysate.
-
-
Competition Binding:
-
Incubate the lysate with increasing concentrations of this compound or a vehicle control.
-
-
Kinobeads Pulldown:
-
Add the kinobeads slurry to the lysates and incubate to allow for binding of kinases not bound by this compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound kinases from the beads.
-
Identify and quantify the eluted kinases using LC-MS/MS.
-
-
Data Analysis:
-
Compare the kinase profiles between the this compound-treated and vehicle-treated samples. A decrease in the amount of a specific kinase pulled down by the beads in the presence of this compound indicates a potential off-target interaction.
-
Signaling Pathway Diagrams
Gemcitabine Mechanism of Action
Troubleshooting Logic for Unexpected Phenotypes
References
- 1. Molecular targets of gemcitabine action: rationale for development of novel drugs and drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 3. Exploring the Molecular Therapeutic Mechanisms of Gemcitabine through Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Aberrant Expression of Gemcitabine-Targeting Proteins in Drug-Resistant Cells Using an Activity-Based Gemcitabine Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemcitabine therapeutically disrupts essential SIRT1-mediated p53 repression in atypical teratoid/rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CETSA [cetsa.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing ZPCK Instability in Experimental Conditions
Disclaimer: The term "ZPCK" is not found in the currently available scientific literature. This technical support center has been generated based on the assumption that "this compound" is a hypothetical protein, likely a kinase, and the information provided is based on general principles of protein stability and kinase biology.
This guide is intended for researchers, scientists, and drug development professionals encountering stability issues with the hypothetical protein "this compound" during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound instability in my experiments?
A1: this compound instability can manifest in several ways, including:
-
Loss of Activity: A significant decrease in the expected biological or enzymatic activity over time. For kinases, this would be a reduction in phosphorylation of its substrate.
-
Precipitation or Aggregation: Visible cloudiness, particulates, or pellets forming in the this compound solution.[1][2]
-
Inconsistent Assay Results: High variability between replicate wells or experiments.[3]
-
Irreproducible Data: Difficulty in replicating results from previous experiments.
-
Changes in Biophysical Properties: Alterations in the protein's secondary or tertiary structure, which can be detected by techniques like Circular Dichroism.[4][5][6]
Q2: What are the primary factors that can cause this compound instability?
A2: Several factors can contribute to protein instability. These include:
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein denaturation and aggregation.[2][7]
-
Temperature Fluctuations: Both high temperatures and repeated freeze-thaw cycles can disrupt protein structure.[8][9]
-
Oxidation: Exposure to air can lead to the oxidation of sensitive amino acid residues, particularly cysteine and methionine, affecting protein folding and function.[7][8]
-
Protease Contamination: Proteolytic enzymes can degrade this compound, especially during purification.[8][10]
-
Mechanical Stress: Vigorous shaking or stirring can cause denaturation and aggregation.[8]
-
High Protein Concentration: At high concentrations, proteins are more prone to aggregation.[7]
Q3: What general precautions can I take to maintain this compound stability?
A3: To maintain the stability of this compound, it is recommended to:
-
Work at Low Temperatures: Keep protein solutions on ice during experiments and store them at appropriate low temperatures (4°C for short-term, -80°C for long-term).[9][10]
-
Handle Gently: Avoid vigorous vortexing or shaking of the protein solution.[8]
-
Use Stabilizing Agents: Additives like glycerol, sucrose, or certain amino acids can help stabilize the protein.[11][12][]
-
Control for Proteases: Use protease inhibitors during protein purification.[8]
-
Minimize Freeze-Thaw Cycles: Aliquot protein solutions into smaller volumes for single-use to avoid repeated freezing and thawing.[8][9]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered with this compound.
Problem 1: High Variability in this compound Assay Results
High variability between replicate wells can obscure the true experimental outcome.[3]
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Inadequate Mixing | Gently mix all reagents thoroughly after addition. Avoid introducing bubbles. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with buffer or water. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on cold or warm surfaces. |
Problem 2: this compound is Aggregating or Precipitating
Protein aggregation is a common issue that can lead to loss of function and inaccurate results.[1][2]
| Potential Cause | Recommended Solution |
| Suboptimal Buffer pH | Determine the isoelectric point (pI) of this compound. Adjust the buffer pH to be at least one unit away from the pI.[11] |
| Incorrect Salt Concentration | Optimize the salt concentration (e.g., NaCl, KCl) in the buffer. Both low and high salt concentrations can promote aggregation.[11] |
| Oxidation of Cysteine Residues | Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to the buffer to prevent the formation of intermolecular disulfide bonds.[11] |
| High Protein Concentration | Work with lower concentrations of this compound if possible. If high concentrations are necessary, screen for stabilizing additives.[11] |
| Hydrophobic Interactions | Add non-denaturing detergents (e.g., Tween-20, CHAPS) or other additives like arginine and glutamate to the buffer to reduce hydrophobic interactions.[11] |
Data Presentation: Optimizing this compound Buffer Conditions
The following table summarizes hypothetical data from a Thermal Shift Assay (Differential Scanning Fluorimetry) to determine the optimal buffer conditions for this compound stability. The melting temperature (Tm) is an indicator of thermal stability; a higher Tm suggests greater stability.[14]
| Buffer Component | pH | Salt (NaCl) [mM] | Additive | Melting Temperature (Tm) [°C] |
| Tris | 7.5 | 150 | None | 45.2 |
| HEPES | 7.5 | 150 | None | 46.5 |
| Phosphate | 7.5 | 150 | None | 44.8 |
| HEPES | 6.5 | 150 | None | 45.1 |
| HEPES | 8.5 | 150 | None | 46.0 |
| HEPES | 7.5 | 50 | None | 44.9 |
| HEPES | 7.5 | 500 | None | 45.8 |
| HEPES | 7.5 | 150 | 10% Glycerol | 49.3 |
| HEPES | 7.5 | 150 | 0.5 M Arginine | 48.7 |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for this compound Stability Screening
This protocol is used to determine the optimal buffer conditions for this compound stability by measuring its melting temperature (Tm) in the presence of a fluorescent dye.[14][15]
Materials:
-
Purified this compound protein
-
SYPRO Orange dye (or similar)
-
A real-time PCR instrument
-
96-well PCR plates
-
Various buffers, salts, and additives for screening
Procedure:
-
Prepare a master mix of this compound and SYPRO Orange dye in a base buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add different buffers, salts, or additives to be tested to the appropriate wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
The melting temperature (Tm) is the point at which the fluorescence is at its maximum, indicating the unfolding of the protein.
-
Analyze the data to identify the conditions that result in the highest Tm.
Protocol 2: Circular Dichroism (CD) Spectroscopy for this compound Structural Analysis
CD spectroscopy is used to assess the secondary and tertiary structure of this compound and to monitor conformational changes upon addition of ligands or under different buffer conditions.[4][5][6][16]
Materials:
-
Purified this compound protein
-
CD Spectropolarimeter
-
Quartz cuvette
-
Buffer of choice
Procedure:
-
Prepare a solution of this compound in the desired buffer at a known concentration.
-
Place the sample in a quartz cuvette and insert it into the CD spectropolarimeter.
-
Record the CD spectrum in the far-UV region (e.g., 190-250 nm) to analyze the secondary structure (alpha-helices, beta-sheets).
-
Record the CD spectrum in the near-UV region (e.g., 250-350 nm) to analyze the tertiary structure.
-
To assess thermal stability, record CD spectra at increasing temperatures. The temperature at which the protein unfolds is the melting temperature (Tm).
-
Analyze the spectra to determine the structural content and monitor any changes.
Visualizations
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where this compound acts as a downstream kinase activated by an upstream kinase (UPK1) and phosphorylates a target transcription factor (TF-Z).
A hypothetical signaling cascade involving this compound.
Troubleshooting Workflow for this compound Instability
This diagram provides a logical workflow for troubleshooting this compound instability issues.
A decision-making workflow for addressing this compound instability.
References
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. file.yizimg.com [file.yizimg.com]
- 5. google.com [google.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 9. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 10. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Effects of Protein Stabilizing Agents on Thermal Backbone Motions: A Disulfide Trapping Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of ZPCK
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of ZPCK (Z-Phenylalanyl-Chloromethylketone). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Z-Phe-CMK or SL-01, is a chymotrypsin inhibitor. It acts as an irreversible inhibitor by covalently modifying the active site of chymotrypsin and related serine proteases, thus preventing their enzymatic activity. It has also been described as a proagent of gemcitabine.
Q2: What are the recommended long-term storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For solid this compound, it is recommended to store it desiccated at -20°C. Stock solutions of this compound have different storage recommendations based on the temperature.[1]
Q3: In which solvents can I dissolve this compound?
A3: this compound can be dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, or ethanol to prepare stock solutions.
Q4: How stable is this compound in aqueous solutions?
A4: this compound's stability in aqueous solutions is limited. It is recommended to prepare aqueous working solutions immediately before use to ensure optimal activity. The stability of this compound can be affected by the pH and composition of the aqueous buffer.
Q5: Is this compound a reversible or irreversible inhibitor?
A5: this compound is an irreversible inhibitor. It forms a stable covalent bond with its target enzyme, leading to permanent inactivation. This is an important consideration for experimental design, as the inhibition is time-dependent and not easily reversed by dilution.
Data Presentation: Storage and Stability of this compound
Quantitative data regarding the storage and stability of this compound are summarized in the table below for easy reference.
| Form | Solvent | Storage Temperature | Shelf Life |
| Solid Powder | N/A | -20°C (desiccated) | Stable under recommended conditions |
| Stock Solution | DMSO | -80°C | Up to 6 months[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] |
| Aqueous Working Solution | Buffer | Room Temperature | Limited; prepare fresh |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (Z-Phe-CMK) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Safety Precautions: Handle this compound powder in a chemical fume hood, wearing appropriate PPE.
-
Calculate Mass: Determine the required mass of this compound for your desired volume and concentration. For 1 mL of a 10 mM stock solution (Molecular Weight of this compound ≈ 331.79 g/mol ):
-
Mass (mg) = 10 mmol/L * 0.001 L * 331.79 g/mol * 1000 mg/g = 3.3179 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add the desired volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Chymotrypsin Inhibition Assay
This protocol outlines a general procedure to measure the inhibition of chymotrypsin by this compound using a spectrophotometric method with N-Benzoyl-L-tyrosine ethyl ester (BTEE) as a substrate.
Materials:
-
α-Chymotrypsin
-
This compound stock solution (in DMSO)
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE)
-
Assay Buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl2)
-
Spectrophotometer and cuvettes
Procedure:
-
Enzyme Preparation: Prepare a working solution of α-chymotrypsin in the assay buffer.
-
Reaction Mixture: In a cuvette, prepare the reaction mixture containing the assay buffer and the BTEE substrate solution.
-
Pre-incubation with this compound: To assess inhibition, pre-incubate the α-chymotrypsin with the desired concentration of this compound for a specific time period at a controlled temperature (e.g., 25°C). A vehicle control (DMSO) should be run in parallel.
-
Assay Initiation: Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the cuvette containing the substrate.
-
Data Acquisition: Immediately monitor the increase in absorbance at 256 nm over time.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance curve. Compare the rate of the this compound-treated enzyme to the vehicle control to determine the percentage of inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Inhibition of Chymotrypsin Activity | 1. Degraded this compound: Stock solution may have lost activity due to improper storage, multiple freeze-thaw cycles, or age. Aqueous working solutions are unstable. 2. Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. 3. Suboptimal Reaction Conditions: The pH, temperature, or incubation time for the inhibition reaction may not be optimal. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. Always prepare aqueous working solutions immediately before use. 2. Increase the molar excess of this compound to chymotrypsin. Perform a dose-response experiment to determine the optimal concentration. 3. Ensure the reaction pH is within the optimal range for chymotrypsin activity (typically pH 7.0-8.0). Optimize the pre-incubation time to allow for the irreversible reaction to occur. |
| Precipitation of this compound in Aqueous Buffer | Low Solubility of this compound: this compound has limited solubility in aqueous solutions. Adding a concentrated stock in an organic solvent directly to the aqueous buffer can cause it to precipitate. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) and does not affect enzyme activity. 2. Add the this compound stock solution to the buffer while vortexing to facilitate mixing and prevent localized high concentrations. 3. If precipitation persists, consider using a different solvent for the stock solution or slightly modifying the buffer composition. |
| Inconsistent or Irreproducible Results | 1. Variable Pre-incubation Times: Inconsistent pre-incubation times will lead to variable levels of irreversible inhibition. 2. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 3. Contamination of Reagents: Contamination of the enzyme or inhibitor solutions can affect the results. | 1. Use a timer to ensure consistent pre-incubation times for all samples. 2. Use calibrated pipettes and appropriate tips for handling small volumes. Consider serial dilutions to work with larger, more manageable volumes. 3. Use fresh, high-quality reagents and sterile techniques to prepare all solutions. |
| Off-Target Effects Observed in Cell-Based Assays | Non-specific Reactivity: As an irreversible inhibitor with a reactive chloromethylketone group, this compound may react with other cellular components, such as other proteases or proteins with reactive cysteine residues. | 1. Include appropriate controls in your experiment, such as a structurally similar but inactive compound, to assess non-specific effects. 2. Use the lowest effective concentration of this compound to minimize off-target interactions. 3. If possible, use a more specific inhibitor for your target of interest or validate your findings with a secondary method (e.g., genetic knockdown of the target). |
Signaling Pathway Diagram
This compound has been implicated in modulating the Protein Kinase C (PKC) signaling pathway, particularly through its effects on the atypical PKC isoform, ζPKC. The following diagram illustrates a simplified representation of the ζPKC signaling cascade and its downstream effectors.
Caption: Simplified ζPKC signaling pathway and potential inhibition by this compound.
References
Technical Support Center: Optimizing Azithromycin (Z-Pak) Treatment Duration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of Azithromycin (Z-Pak) for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Azithromycin?
Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with the translation of mRNA.[2] This action prevents the bacteria from growing and multiplying.[2] In addition to its antibacterial effects, Azithromycin also exhibits anti-inflammatory and immunomodulatory properties.[1][3]
Q2: How does the pharmacokinetic profile of Azithromycin influence its treatment duration?
Azithromycin has a long elimination half-life of approximately 68 hours.[2] This extended half-life allows for shorter treatment courses compared to many other antibiotics. Following administration, it is extensively distributed to tissues, with tissue concentrations often exceeding those in the plasma.[2] This pharmacokinetic profile is a key factor in the efficacy of short-duration therapies like the 3-day or 5-day regimens.
Q3: What are the standard treatment durations for Azithromycin for common infections?
The duration of Azithromycin treatment varies depending on the type and severity of the infection. A common pre-packaged form is the Z-Pak, which contains six 250 mg tablets for a 5-day course.[4] Another common regimen is the Tri-Pak, with three 500 mg tablets taken over 3 days.[4] For certain infections, a single large dose may be effective.[5][6]
Q4: Is a shorter course of Azithromycin as effective as a longer course?
For many common infections, shorter courses of Azithromycin have been shown to be as effective as longer treatment durations.[7][8] For example, in pediatric community-acquired pneumonia, a 5-day course has demonstrated similar efficacy to the previously standard 10-day course.[8] The optimal duration aims to eradicate the infection while minimizing the risk of adverse effects and the development of antibiotic resistance.[9]
Troubleshooting Guide
Problem: Suboptimal clinical response despite completing the standard treatment course.
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Possible Cause 1: Antibiotic Resistance. The infecting organism may be resistant to Azithromycin.
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Suggested Action: Perform antimicrobial susceptibility testing to determine the pathogen's sensitivity profile. Consider alternative antibiotics based on the results.
-
-
Possible Cause 2: Incorrect Diagnosis. The underlying condition may not be a bacterial infection responsive to Azithromycin.
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Suggested Action: Re-evaluate the clinical diagnosis. Consider viral or fungal etiologies, or non-infectious inflammatory conditions.
-
-
Possible Cause 3: Pharmacokinetic Variability. Individual patient factors, such as altered absorption or metabolism, may lead to insufficient drug exposure.[10]
-
Suggested Action: While therapeutic drug monitoring for Azithromycin is not routine, consider patient-specific factors that might affect drug levels. In critical illness, pharmacokinetic parameters can be significantly altered.[10]
-
Problem: Occurrence of gastrointestinal side effects (e.g., nausea, diarrhea).
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Possible Cause: Azithromycin can cause gastrointestinal upset.[2]
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Suggested Action: Administering the dose with food may help to minimize these side effects.[4] If symptoms are severe, consider dose reduction (if clinically appropriate) or switching to an alternative antibiotic.
-
Data Presentation
Table 1: Standard Azithromycin Dosing Regimens for Adults
| Infection | Dosage | Duration |
| Community-Acquired Pneumonia | 500 mg on Day 1, then 250 mg daily | 5 days |
| Pharyngitis / Tonsillitis | 500 mg on Day 1, then 250 mg daily | 5 days |
| Acute Bacterial Sinusitis | 500 mg daily | 3 days |
| Uncomplicated Skin Infections | 500 mg on Day 1, then 250 mg daily | 5 days |
| Chlamydia Trachomatis | 1 gram | Single Dose |
Data compiled from multiple sources.[4][5][6][11]
Table 2: Pediatric Azithromycin Dosing for Acute Otitis Media
| Regimen | Dosage |
| 1-Day Regimen | 30 mg/kg as a single dose |
| 3-Day Regimen | 10 mg/kg once daily for 3 days |
| 5-Day Regimen | 10 mg/kg on Day 1, then 5 mg/kg on Days 2-5 |
Data compiled from multiple sources.[4][5][6]
Experimental Protocols
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Assay
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Bacterial Isolate Preparation: Culture the bacterial strain of interest on appropriate agar plates overnight at 37°C.
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Inoculum Preparation: Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard.
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Serial Dilution of Azithromycin: Prepare a series of twofold dilutions of Azithromycin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
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Inoculation: Inoculate each well with the prepared bacterial suspension.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of Azithromycin that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Assay
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Bacterial Culture: Grow the bacterial strain to the logarithmic phase in appropriate broth.
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Azithromycin Exposure: Add Azithromycin at various concentrations (e.g., 1x, 4x, 10x MIC) to the bacterial cultures.
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Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
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Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar to determine the number of colony-forming units (CFU/mL).
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Data Analysis: Plot the log10 CFU/mL versus time for each Azithromycin concentration to determine the rate of bacterial killing.
Visualizations
Caption: Mechanism of action of Azithromycin.
Caption: Clinical workflow for Azithromycin treatment.
References
- 1. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azithromycin - Wikipedia [en.wikipedia.org]
- 3. Anti-inflammatory mechanism of action of azithromycin in LPS-stimulated J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-Pak (Azithromycin) Dosage Guide: Recommended Doses for Adults and Children - GoodRx [goodrx.com]
- 5. Zithromax (azithromycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. drugs.com [drugs.com]
- 7. Optimal duration of antibiotic treatment for community-acquired pneumonia in adults: a systematic review and duration-effect meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1646. Optimizing Antibiotic Durations of Therapy in Pediatric Community-acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of methods for identifying the optimal treatment duration in randomized trials for antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic Optimization in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azithromycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Support Center: Minimizing Pan-Caspase Inhibitor Toxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target toxicity of pan-caspase inhibitors, with a focus on Z-VAD-FMK, in normal cells during their experiments.
Troubleshooting Guides and FAQs
FAQ 1: Why am I observing increased cell death and morphological changes in my normal cells after treatment with the pan-caspase inhibitor Z-VAD-FMK?
While Z-VAD-FMK is designed to inhibit apoptosis by blocking caspases, it can inadvertently trigger alternative, caspase-independent cell death pathways in some cell types.[1][2] This is a known off-target effect. Instead of undergoing apoptosis, the cells may die through necroptosis, a form of programmed necrosis, or through excessive autophagy.[2][3][4] Morphological changes such as extensive vacuolization are often associated with Z-VAD-FMK-induced necroptosis and autophagy.[1]
Troubleshooting 1: My cells treated with Z-VAD-FMK show extensive vacuolization. What is happening and how can I fix it?
Extensive vacuolization is a hallmark of autophagy and can also be observed during necroptosis induced by Z-VAD-FMK.[1] This indicates that while apoptosis is blocked, an alternative cell death pathway has been activated. To address this, you can:
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Inhibit Necroptosis: Co-treat your cells with Necrostatin-1, a specific inhibitor of RIPK1, which is a key mediator of necroptosis.[1]
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Modulate Autophagy: Use an autophagy inhibitor like 3-methyladenine (3-MA) to determine if the observed vacuolization is due to autophagy-mediated cell death.[5]
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Optimize Z-VAD-FMK Concentration: High concentrations of Z-VAD-FMK may be more likely to induce off-target effects. Perform a dose-response experiment to find the lowest effective concentration that inhibits apoptosis without causing significant toxicity in your specific cell type.
FAQ 2: How does Z-VAD-FMK induce necroptosis and how can I prevent it?
Z-VAD-FMK inhibits caspase-8, which normally cleaves and inactivates RIPK1 (Receptor-Interacting Protein Kinase 1).[1] When caspase-8 is inhibited, RIPK1 can become hyper-phosphorylated, leading to the assembly of the necrosome complex (containing RIPK1, RIPK3, and MLKL) and subsequent execution of necroptosis.[1][6][7]
To prevent Z-VAD-FMK-induced necroptosis, you can co-administer Necrostatin-1. Necrostatin-1 is a specific inhibitor of RIPK1 kinase activity, which prevents the auto- and trans-phosphorylation of RIPK1 and RIPK3, thereby blocking the formation of the necrosome.[1]
dot
Caption: Z-VAD-FMK-induced necroptosis pathway and its inhibition.
FAQ 3: What is the connection between Z-VAD-FMK and autophagy, and is it harmful to the cells?
Z-VAD-FMK can induce autophagy in several cell lines.[3][8] This can be a pro-survival response in some contexts, but it can also lead to autophagic cell death, a caspase-independent cell death pathway.[3][4] The induction of autophagy by Z-VAD-FMK may be linked to the inhibition of caspase-8 or through off-target effects on other proteins.[3] One such off-target is NGLY1, an enzyme involved in protein degradation. Inhibition of NGLY1 by Z-VAD-FMK has been shown to induce autophagy.[9][10][11]
Whether Z-VAD-FMK-induced autophagy is protective or detrimental is context-dependent. If you suspect it is contributing to cell death, you can try co-treatment with autophagy inhibitors like 3-methyladenine (3-MA) or chloroquine.
FAQ 4: Are there alternative pan-caspase inhibitors with lower toxicity?
Yes, if Z-VAD-FMK is causing significant toxicity in your normal cells, consider using an alternative pan-caspase inhibitor. Q-VD-OPh is another broad-spectrum caspase inhibitor that has been reported to not induce autophagy, suggesting it may have a different off-target profile and potentially lower toxicity in certain cell types.[9][10]
Troubleshooting 2: Z-VAD-FMK is not preventing cell death in my experiment. What should I do?
If Z-VAD-FMK is not inhibiting cell death, it is likely that a caspase-independent pathway is the primary mode of cell death in your experimental model.
dot
Caption: Workflow for troubleshooting Z-VAD-FMK toxicity.
Quantitative Data Summary
The optimal concentration of Z-VAD-FMK and other inhibitors can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model.
| Inhibitor | Common Working Concentration Range | Target(s) | Reference |
| Z-VAD-FMK | 10-100 µM | Pan-caspase | [12][13] |
| Necrostatin-1 | 10-50 µM | RIPK1 | [1] |
| 3-Methyladenine (3-MA) | 5-10 mM | Autophagy (Class III PI3K) | [5][13] |
| Q-VD-OPh | 10-20 µM | Pan-caspase | [6] |
Experimental Protocols
Protocol 1: Co-treatment with Necrostatin-1 to Mitigate Z-VAD-FMK-induced Necroptosis
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Cell Seeding: Plate your normal cells at the desired density and allow them to adhere overnight.
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Pre-treatment: Pre-incubate the cells with Necrostatin-1 (e.g., 30 µM) for 1-2 hours before adding Z-VAD-FMK and your experimental treatment.
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Treatment: Add Z-VAD-FMK (at its optimized concentration) and your experimental compound to the cell culture medium.
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Incubation: Incubate the cells for the desired experimental duration.
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Assessment of Cell Viability: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo, or trypan blue exclusion). Compare the viability of cells treated with Z-VAD-FMK alone versus those co-treated with Necrostatin-1.
Protocol 2: Determining the Optimal Concentration of Z-VAD-FMK
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Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a consistent density.
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Serial Dilution: Prepare a serial dilution of Z-VAD-FMK in your cell culture medium. A typical starting range could be from 1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
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Treatment: Add the different concentrations of Z-VAD-FMK to the cells.
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Induction of Apoptosis (Positive Control): In a parallel set of wells, treat cells with a known apoptosis-inducing agent in the presence of the various Z-VAD-FMK concentrations. This will help determine the effective concentration for apoptosis inhibition.
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Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24-48 hours).
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Viability and Apoptosis Assays:
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Assess cell viability in the wells treated only with Z-VAD-FMK to determine its direct toxicity.
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Measure apoptosis in the positive control wells to determine the concentration at which Z-VAD-FMK effectively inhibits apoptosis.
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Data Analysis: Plot cell viability versus Z-VAD-FMK concentration to identify the concentration range that effectively inhibits apoptosis without causing significant toxicity to your normal cells.
dot
Caption: On-target versus off-target effects of Z-VAD-FMK.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zVAD-induced autophagic cell death requires c-Src-dependent ERK and JNK activation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages -Molecules and Cells | Korea Science [koreascience.kr]
- 6. TNF-induced necroptosis initiates early autophagy events via RIPK3-dependent AMPK activation, but inhibits late autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Poor Bioavailability of ZPCK In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of ZPCK (N-benzyloxycarbonyl-L-prolyl-L-prolinal), a potent inhibitor of prolyl endopeptidase (PREP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, also known as Z-Pro-prolinal, is a synthetic peptide aldehyde that acts as a highly potent and selective inhibitor of prolyl endopeptidase (PREP). PREP is a serine protease involved in the metabolism of several neuropeptides and peptide hormones, making it a target for neurological and other disorders. Like many peptide-based compounds, this compound is susceptible to poor oral bioavailability. This limitation stems from two primary factors:
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Enzymatic Degradation: Peptidases in the gastrointestinal (GI) tract can rapidly break down the peptide structure of this compound before it can be absorbed.
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Poor Membrane Permeability: The physicochemical properties of this compound may hinder its ability to efficiently cross the intestinal epithelial barrier and enter systemic circulation.
Q2: I administered this compound orally to my animal model but did not observe the expected pharmacological effect. What are the likely reasons?
A2: The lack of an observable effect after oral administration is a common issue and is most likely due to insufficient systemic exposure of this compound. The primary reasons for this are:
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Low Oral Bioavailability: A very small fraction of the administered oral dose may be reaching the bloodstream in its active form.
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First-Pass Metabolism: After absorption, this compound may be rapidly metabolized by enzymes in the liver before it can distribute to its target tissues.
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Inappropriate Vehicle/Formulation: The formulation used to dissolve and administer this compound may not be optimal for its absorption.
Q3: How can I confirm that poor bioavailability is the issue in my experiment?
A3: To confirm if poor bioavailability is the underlying problem, a pilot pharmacokinetic (PK) study is recommended. This involves administering this compound (both orally and intravenously, if possible, to determine absolute bioavailability) and collecting blood samples at various time points to measure the concentration of the compound in plasma. Key parameters to determine are the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Q4: Are there any strategies to improve the oral bioavailability of this compound for in vivo studies?
A4: Yes, several formulation and administration strategies can be employed to enhance the oral bioavailability of peptide-based compounds like this compound. These include:
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Use of Permeation Enhancers: Co-administration with agents that transiently increase the permeability of the intestinal epithelium.
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Enzyme Inhibitors: Including protease inhibitors in the formulation can protect this compound from degradation in the GI tract.
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Lipid-based Formulations: Formulating this compound in lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubility and absorption.
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Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the intestinal mucosa.
Q5: What alternative routes of administration can I use to bypass the issue of poor oral bioavailability?
A5: To ensure systemic exposure and study the pharmacological effects of this compound, you can use parenteral routes of administration, such as:
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Intraperitoneal (IP) Injection: This is a common route in preclinical animal studies that allows for rapid absorption into the systemic circulation, bypassing the GI tract. Studies have shown that this compound is effective in vivo when administered via IP injection.[1]
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Intravenous (IV) Injection: This route ensures 100% bioavailability as the compound is directly introduced into the bloodstream.
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Subcutaneous (SC) Injection: This provides a slower absorption profile compared to IV or IP but is another effective way to achieve systemic exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable in vivo effect after oral administration of this compound. | Insufficient systemic exposure due to very low oral bioavailability. | 1. Confirm bioavailability with a pilot pharmacokinetic study.2. Switch to an alternative route of administration (e.g., intraperitoneal or intravenous injection).3. Explore formulation strategies to enhance oral absorption (see Q4 in FAQs). |
| High variability in experimental results between animals. | Inconsistent oral absorption due to factors like food intake or differences in GI motility. | 1. Standardize the fasting period for animals before oral administration.2. Ensure precise and consistent administration technique (e.g., oral gavage).3. Increase the number of animals per group to improve statistical power. |
| Difficulty in detecting this compound in plasma samples. | The concentration of this compound is below the limit of quantification (LOQ) of the analytical method. | 1. Optimize the analytical method (e.g., LC-MS/MS) to improve sensitivity.2. Increase the administered dose (if tolerated and within ethical limits).3. Consider a more sensitive analytical technique. |
| Observed effect is short-lived. | Rapid metabolism and clearance of this compound from the systemic circulation. | 1. Characterize the pharmacokinetic profile to determine the half-life.2. Consider a more frequent dosing regimen or a continuous infusion model.3. Investigate potential metabolic pathways to identify strategies for reducing clearance. |
Quantitative Data
Table 1: Representative Pharmacokinetic Parameters of Zolpidem in Rats After Oral Administration
| Parameter | Value | Unit |
| Dose | 2.63 | mg/kg |
| Tmax (Time to Peak Concentration) | 0.25 | h |
| Cmax (Peak Plasma Concentration) | Varies | ng/mL |
| AUC (Area Under the Curve) | Varies | ng*h/mL |
| t1/2 (Half-life) | 1.3 - 1.5 | h |
Source: Data adapted from studies on Zolpidem pharmacokinetics in rats. It is crucial to generate specific data for this compound in your experimental model.[2]
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound following oral administration in rats.
1. Animal Model:
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Species: Sprague-Dawley rats
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Weight: 200-250 g
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Housing: Individually housed in metabolic cages with free access to water. Food should be withheld overnight before dosing.
2. Formulation and Dosing:
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Vehicle: A suitable vehicle for this compound should be selected (e.g., 0.5% carboxymethylcellulose in water).
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Dose: A suitable dose should be determined based on in vitro potency and preliminary toxicity studies.
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Administration: Administer the this compound formulation via oral gavage at a volume of 5-10 mL/kg.[3]
3. Blood Sampling:
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A sparse sampling or serial sampling design can be used. For serial sampling, cannulation of a blood vessel (e.g., jugular vein) is recommended.
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Collect blood samples (approximately 0.2-0.3 mL) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[4]
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
4. Sample Analysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in rat plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method should have a lower limit of quantification (LLOQ) sufficient to measure the expected low concentrations of this compound.
5. Data Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2).
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If an intravenous dose is also administered to a separate group of animals, the absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a general framework for developing an LC-MS/MS method for this compound analysis.
1. Sample Preparation:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
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Vortex and centrifuge the samples.
-
Collect the supernatant for analysis. An internal standard should be added before precipitation to account for extraction variability.
2. Liquid Chromatography:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
4. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Signaling Pathway
Caption: Prolyl Endopeptidase (PREP) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the oral bioavailability of this compound in an animal model.
References
- 1. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, brain distribution and pharmaco-electrocorticographic profile of zolpidem, a new hypnotic, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downstate.edu [downstate.edu]
- 4. fda.gov [fda.gov]
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Z-VAD-FMK, a pan-caspase inhibitor, in cell viability and apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and what is its primary mechanism of action?
A1: Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. It functions by binding to the catalytic site of most caspases, the key effector enzymes in the apoptotic signaling cascade.[1] This binding prevents the activation of pro-caspases and the subsequent cleavage of cellular substrates, thereby inhibiting apoptosis.
Q2: When should I add Z-VAD-FMK to my cell culture?
A2: For optimal inhibition of apoptosis, Z-VAD-FMK should be added to the cell culture concurrently with the apoptosis-inducing agent. A pre-incubation period of at least one hour before the addition of the apoptotic stimulus is also a common practice to ensure sufficient cellular uptake.
Q3: What is the recommended working concentration for Z-VAD-FMK?
A3: The effective concentration of Z-VAD-FMK can vary significantly depending on the cell type, the apoptotic stimulus, and the duration of the experiment. A concentration range of 10-100 µM is commonly used. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: My cells are still dying even with Z-VAD-FMK treatment. What could be the reason?
A4: There are several possibilities:
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Alternative Cell Death Pathways: If apoptosis is blocked by Z-VAD-FMK, cells may undergo alternative forms of programmed cell death, such as necroptosis.[2] Necroptosis is a regulated, caspase-independent form of necrosis. To investigate this, you can use an inhibitor of necroptosis, such as Necrostatin-1, in conjunction with Z-VAD-FMK.
-
Insufficient Concentration: The concentration of Z-VAD-FMK may not be sufficient to fully inhibit caspase activity. Consider performing a dose-response experiment to determine the optimal concentration.
-
Compound Instability: Z-VAD-FMK solutions should be prepared fresh and stored properly (typically at -20°C) to maintain their activity.
-
Toxicity of High Concentrations: While generally non-toxic at effective concentrations, very high concentrations of Z-VAD-FMK or its solvent (DMSO) may induce cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments.
Q5: Can Z-VAD-FMK interfere with my cell viability assay readout?
A5: While uncommon, it is possible for any compound to interfere with assay reagents. For colorimetric assays like MTT and XTT, it is advisable to include a "no-cell" control with Z-VAD-FMK to check for any direct reaction with the tetrazolium salts.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete inhibition of apoptosis | Insufficient concentration of Z-VAD-FMK. | Perform a dose-response curve to determine the optimal concentration (typically 10-100 µM). |
| Inadequate pre-incubation time. | Pre-incubate cells with Z-VAD-FMK for at least 1 hour before adding the apoptotic stimulus. | |
| Degradation of Z-VAD-FMK. | Prepare fresh stock solutions of Z-VAD-FMK in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles. | |
| Unexpected cell death (necrotic morphology) | Induction of necroptosis. | Use a necroptosis inhibitor (e.g., Necrostatin-1) alongside Z-VAD-FMK. Analyze for markers of necroptosis (e.g., phosphorylation of MLKL). |
| High concentration of DMSO (vehicle). | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and include a vehicle-only control. | |
| High background in cell viability assay | Z-VAD-FMK interference with assay reagents. | Run a "no-cell" control containing media, assay reagent, and Z-VAD-FMK to check for direct chemical reactions. |
| Phenol red in culture medium. | Use phenol red-free medium, as it can interfere with the absorbance readings of some colorimetric assays. | |
| Variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques. |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
Data Presentation
Table 1: Reported Effective Concentrations of Z-VAD-FMK in Various Cell Lines
| Cell Line | Apoptotic Stimulus | Effective Z-VAD-FMK Concentration | Reference |
| Jurkat | Anti-Fas antibody | 50 µM | [3] |
| HL-60 | Camptothecin | 50 µM | [4] |
| THP-1 | Staurosporine | 10-50 µM | [4] |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide | 50 µM | [5] |
| Primary Human T Cells | FasL | 50-100 µM | [3] |
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Methodology:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat the cells with your compound of interest and/or Z-VAD-FMK for the desired duration. Include appropriate controls (untreated cells, vehicle control).
-
Following treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay
Principle: The XTT assay is similar to the MTT assay but uses a tetrazolium salt (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) that is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step.
Methodology:
-
Seed cells in a 96-well plate and treat as described for the MTT assay.
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Methodology:
-
Induce apoptosis in your cells in the presence or absence of Z-VAD-FMK.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating ZPCK-Induced Autophagy
This guide provides a comprehensive comparison of methodologies for validating autophagy induced by Z-Val-Ala-Asp(OMe)-FMK (ZPCK), a pan-caspase inhibitor. We offer detailed experimental protocols, comparative data, and pathway analyses to assist researchers, scientists, and drug development professionals in accurately assessing cellular responses to this compound.
Introduction to this compound and Autophagy
Autophagy is a fundamental cellular process for degrading and recycling cytoplasmic components through the lysosomal machinery. It plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases. Microtubule-associated protein light chain 3 (LC3) is a key marker of autophagy; its cytosolic form (LC3-I) is converted to a lipidated, autophagosome-associated form (LC3-II) upon autophagy induction.[1][2]
This compound (often referred to as Z-VAD-FMK) is a widely used pan-caspase inhibitor to prevent apoptosis. However, its effects on autophagy are complex. While caspase inhibition can promote autophagy by preventing the cleavage of essential autophagy proteins like Beclin-1, this compound has also been reported to have off-target effects.[3][4][5] Specifically, this compound can impair autophagic flux by inhibiting lysosomal proteases such as cathepsins, leading to an accumulation of autophagosomes that cannot be degraded.[6][7] This dual action makes rigorous validation essential to distinguish between the induction of a full autophagic cycle and a blockage in the degradation pathway.
This guide outlines the critical experiments required to validate this compound-induced autophagy, focusing on the measurement of autophagosome formation and, most importantly, autophagic flux.
Overall Experimental Workflow
Key Validation Methods and Protocols
To robustly assess autophagy, a combination of biochemical and imaging techniques is necessary.
Method 1: Western Blot for LC3 Conversion
This assay quantifies the conversion of LC3-I to LC3-II. The amount of LC3-II is correlated with the number of autophagosomes.[1] However, an increase in LC3-II alone is insufficient to prove autophagy induction, as it can also signify a blockage in lysosomal degradation.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Treat with your desired concentration of this compound, a positive control (e.g., 200 nM Rapamycin), and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold 1X PBS. Lyse the cells in RIPA buffer containing protease inhibitors.[8] Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 15% polyacrylamide gel. Due to the small size of LC3, a higher percentage gel provides better separation of the LC3-I and LC3-II bands.[9]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) for a loading control like β-actin or GAPDH.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensity of LC3-II relative to the loading control.
Method 2: Fluorescence Microscopy of GFP-LC3 Puncta
This method visualizes the translocation of LC3 to autophagosomes.[10] In cells stably expressing a GFP-LC3 fusion protein, autophagy induction causes the diffuse cytoplasmic fluorescence to coalesce into distinct puncta.[11][12]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells stably expressing GFP-LC3 on glass coverslips in a 12-well plate. Allow cells to adhere overnight.
-
Treatment: Treat cells with this compound, positive/negative controls as described for the Western Blot protocol.
-
Cell Fixation: After treatment, wash the cells twice with 1X PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[13]
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Wash the coverslips again with PBS and mount them onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Quantification: Count the number of GFP-LC3 puncta per cell. An automated image analysis software is recommended for unbiased quantification.[12] Analyze at least 50-100 cells per condition.
Method 3: The Autophagic Flux Assay
This is the most critical assay for interpreting the effects of this compound. It distinguishes between an increase in autophagosome formation and a block in their degradation.[14] The assay is performed by co-treating cells with this compound and a lysosomal inhibitor, such as Bafilomycin A1 (BafA1) or Chloroquine (CQ).[13] If this compound genuinely induces autophagy, the amount of LC3-II or the number of LC3 puncta will be further increased in the presence of the lysosomal inhibitor.
Experimental Protocol:
-
Setup: Prepare four treatment groups:
-
Treatment: Treat cells with this compound for the desired duration (e.g., 24 hours). For the co-treatment groups, add the lysosomal inhibitor for the final 4 hours of incubation.[13]
-
Analysis: Harvest the cells and analyze them using both Western Blot (Method 1) and Fluorescence Microscopy (Method 2).
-
Interpretation:
-
Active Autophagic Flux: A significant increase in LC3-II/puncta in the "this compound + BafA1" group compared to the "this compound" group indicates that this compound is inducing autophagosome formation which is then being turned over.
-
Blocked Autophagic Flux: Little to no change between the "this compound + BafA1" group and the "this compound" group suggests that this compound itself is already blocking the degradation step, causing autophagosomes to accumulate.[6][7]
-
This compound Signaling Pathway in Autophagy
This compound's role in autophagy is multifaceted. As a caspase inhibitor, it can prevent the cleavage of pro-autophagic proteins. However, its off-target effects can inhibit the final degradative step of the autophagic pathway.
Comparative Data Analysis
The following tables present hypothetical but representative data from the experiments described above. This data compares the effects of a vehicle control, this compound, and a standard autophagy inducer, Rapamycin.
Table 1: Western Blot Quantification of LC3-II Levels
| Treatment Group | LC3-II / β-actin Ratio (No BafA1) | LC3-II / β-actin Ratio (+ 4h BafA1) | Calculated Autophagic Flux (Fold Change) | Interpretation |
| Vehicle Control | 1.0 | 2.5 | 2.5 | Basal Autophagy |
| Rapamycin (200 nM) | 3.5 | 9.8 | 2.8 | Strong Induction |
| This compound (50 µM) | 4.0 | 4.5 | 1.1 | Blocked Flux |
Autophagic flux is calculated as the ratio of LC3-II (+BafA1) / LC3-II (-BafA1). A value close to 1 suggests a blockage.
Table 2: Fluorescence Microscopy Quantification of GFP-LC3 Puncta
| Treatment Group | Avg. Puncta per Cell (No BafA1) | Avg. Puncta per Cell (+ 4h BafA1) | Interpretation |
| Vehicle Control | 5 ± 2 | 14 ± 4 | Basal Flux |
| Rapamycin (200 nM) | 25 ± 6 | 68 ± 11 | Strong Induction & Flux |
| This compound (50 µM) | 28 ± 7 | 33 ± 8 | Puncta Accumulation due to Blockage |
Data are represented as mean ± standard deviation.
These tables illustrate that while this compound increases both LC3-II levels and LC3 puncta to a degree similar to Rapamycin, the autophagic flux assay reveals the underlying mechanism is different. Rapamycin treatment shows a large increase in LC3-II and puncta when lysosomal degradation is blocked, indicating a high rate of autophagosome formation. In contrast, this compound treatment shows minimal change, indicating that the observed accumulation is due to an impairment of autophagic degradation.[6][7]
Conclusion and Best Practices
Key Recommendations:
-
Always Perform Flux Assays: The autophagic flux assay is non-negotiable for studying compounds like this compound that may interfere with lysosomal function.[6]
-
Use Multiple Methods: Combine biochemical (Western Blot) and imaging (Microscopy) techniques to corroborate findings.[1]
-
Include Proper Controls: Use a well-characterized autophagy inducer (e.g., Rapamycin, starvation) as a positive control and a vehicle as a negative control.
-
Consider Alternatives: If the goal is solely to inhibit caspases without confounding effects on autophagy, consider alternative inhibitors like Q-VD-OPh, which has been reported to lack this compound's off-target effect on autophagy.[3]
By following these guidelines, researchers can confidently and accurately characterize the impact of this compound on the complete autophagic pathway.
References
- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing methods to quantitatively validate TGFβ-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Caspase Inhibition Affects the Expression of Autophagy-Related Molecules in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspases: A Molecular Switch Node in the Crosstalk between Autophagy and Apoptosis [ijbs.com]
- 6. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 10. High-Throughput Quantification of GFP-LC3+ Dots by Automated Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autophagic flux analysis [protocols.io]
A Comparative In Vitro Analysis of Z-VAD-FMK and Gemcitabine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of the pan-caspase inhibitor Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), colloquially referred to as ZPCK in some contexts, and the widely used chemotherapeutic agent, gemcitabine. This analysis is based on experimental data from publicly available research to assist in the design and interpretation of preclinical cancer studies.
Executive Summary
Gemcitabine is a cornerstone of treatment for various solid tumors, exerting its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest. In contrast, Z-VAD-FMK is a broad-spectrum inhibitor of caspases, the key executioners of apoptosis. Therefore, their in vitro effects are diametrically opposed. While gemcitabine is designed to kill cancer cells, Z-VAD-FMK is a research tool utilized to prevent apoptosis and study its role in cellular processes. A direct comparison of their "efficacy" depends on the desired outcome: inducing or inhibiting cell death. This guide will present their individual in vitro performance metrics and mechanistic pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the in vitro effects of gemcitabine and the typical experimental concentrations for Z-VAD-FMK. It is important to note that Z-VAD-FMK is not typically characterized by an IC50 value for cytotoxicity, as its primary function is to inhibit apoptosis induced by other stimuli.
Table 1: In Vitro Cytotoxicity of Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (Concentration) | Exposure Time (hours) | Assay Method |
| AsPC-1 | ~50 ng/mL | 72 | Not specified |
| BxPC-3 | 0.24 ng/mL | 72 | Not specified |
| MiaPaca-2 | 3.75 ng/mL | 72 | Not specified |
| PANC-1 | Not specified | 48 | AlamarBlue |
| SW1990 | 10⁻⁷ to 10⁻⁴ mol/L | 24, 48, 72, 96 | MTT |
Table 2: In Vitro Effects on Apoptosis and Cell Cycle
| Compound | Effect on Apoptosis | Effect on Cell Cycle | Typical Concentration |
| Gemcitabine | Induces apoptosis (e.g., 44.7% DNA fragmentation in PANC-1 cells at 16 mg/L for 24h)[1] | Induces G1/S phase or S phase arrest[2][3][4] | Varies (nM to µM range) |
| Z-VAD-FMK | Inhibits apoptosis induced by various stimuli | Can inhibit proliferation of T cells independent of caspase inhibition[5] | 10-100 µM |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from multiple sources and should be optimized for specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity Assay (MTT/WST-1)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[6][7]
-
Drug Treatment: Treat cells with a range of concentrations of gemcitabine or the experimental compound. For Z-VAD-FMK, it is often co-incubated with an apoptosis-inducing agent.[8][9]
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as required and harvest.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]
Mandatory Visualization
.dot
Caption: Metabolic activation and mechanism of action of gemcitabine.
.dot
Caption: Mechanism of action of Z-VAD-FMK in the apoptosis pathway.
.dot
Caption: General experimental workflow for in vitro efficacy testing.
Conclusion
The in vitro comparison of Z-VAD-FMK and gemcitabine highlights their distinct and opposing roles in cancer cell biology. Gemcitabine is a potent cytotoxic agent that induces cell death through well-defined mechanisms of apoptosis and cell cycle disruption. Its efficacy is quantifiable through metrics like IC50 values. Conversely, Z-VAD-FMK serves as a powerful research tool to dissect the apoptotic pathway by inhibiting caspase activity. Understanding the mechanisms of both compounds is crucial for the design of robust in vitro studies aimed at developing novel cancer therapeutics and elucidating the intricate signaling pathways governing cell fate.
References
- 1. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells | In Vivo [iv.iiarjournals.org]
- 4. Cell cycle effects of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, physicochemical characterization and cytotoxicity in vitro of gemcitabine-loaded PEG-PDLLA nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Autophagy Inducers: ZPCK in Context with Established Modulators
An Important Note on ZPCK: Initial inquiries into this compound (also known as SL-01) identify it as an autophagy inducer. However, a deeper review of the scientific literature reveals its primary development and investigation as an oral prodrug of gemcitabine, a widely used chemotherapeutic agent. Research indicates that gemcitabine can induce autophagy in cancer cells; however, this is often characterized as a pro-survival cellular stress response that can contribute to chemoresistance, rather than a direct, intended mechanism of action for therapeutic autophagy induction. Currently, public-domain experimental data specifically quantifying this compound's potency and efficacy as a direct autophagy inducer, especially in comparison to well-established agents, is lacking.
This guide, therefore, addresses the topic by first clarifying the context of this compound and gemcitabine-related autophagy. It then provides a detailed, data-supported comparison of three well-characterized autophagy inducers: Rapamycin , Torin1 , and SMER28 . This information is intended for researchers, scientists, and drug development professionals seeking to select and utilize appropriate chemical tools for autophagy modulation.
Part 1: The Context of this compound and Gemcitabine-Induced Autophagy
This compound is designed to increase the oral bioavailability of gemcitabine, which, upon conversion to its active diphosphate and triphosphate forms, inhibits DNA synthesis, leading to apoptosis in rapidly dividing cancer cells. The induction of autophagy observed with gemcitabine treatment in various cancer cell lines is considered a secondary effect. This cellular recycling process can help cancer cells endure the stress induced by chemotherapy, thereby diminishing the drug's efficacy. Consequently, studies have explored the combination of gemcitabine with autophagy inhibitors to enhance its anti-tumor effects.
Given the available evidence, positioning this compound as a primary autophagy inducer for experimental use would be misleading. Instead, researchers should consider it within the framework of its function as a gemcitabine prodrug, with potential downstream effects on cellular stress pathways, including autophagy.
Part 2: Comparative Analysis of Established Autophagy Inducers
For researchers aiming to pharmacologically induce autophagy, several well-validated compounds offer more direct and potent mechanisms of action. This section compares Rapamycin, Torin1, and SMER28, focusing on their mechanisms, potency, and key experimental readouts.
Quantitative Data Summary
The following tables summarize the effects of Rapamycin, Torin1, and SMER28 on common markers of autophagy: the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3-I to LC3-II) and the degradation of the autophagy receptor p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction and flux.
Note: The following data is compiled from various studies and is intended for comparative purposes. Direct head-to-head comparisons may vary based on the cell line, treatment duration, and experimental conditions.
| Compound | Mechanism of Action | Typical Working Concentration | Effect on LC3-II | Effect on p62 | Key Pathway |
| Rapamycin | Allosteric inhibitor of mTORC1 | 10 nM - 1 µM | Significant Increase | Significant Decrease | mTOR-dependent |
| Torin1 | ATP-competitive inhibitor of mTORC1/mTORC2 | 250 nM - 1 µM | Very Significant Increase | Very Significant Decrease | mTOR-dependent |
| SMER28 | VCP/p97 ATPase activator | 20 µM - 50 µM | Moderate to Significant Increase | Moderate to Significant Decrease | mTOR-independent |
| Compound | Cell Line Example | Treatment | Fold Change in LC3-II/Actin (Approx.) | Fold Change in p62/Actin (Approx.) |
| Rapamycin | U87MG Glioblastoma Cells | 10 nM for 24h | ~2.5-fold increase | ~0.6-fold decrease |
| Torin1 | Human MDMs | 250 nM for 6h | >3-fold increase | ~0.4-fold decrease |
| SMER28 | HeLa Cells | 47 µM for 24h | ~2-fold increase (in presence of BafA1) | Data indicates enhanced clearance |
Mandatory Visualizations
Signaling Pathways
Caption: mTOR-dependent autophagy induction pathway.
Caption: mTOR-independent autophagy pathway of SMER28.
Experimental Workflow
Caption: General workflow for assessing autophagy.
Experimental Protocols
Western Blotting for LC3 and p62
This protocol describes the detection of LC3-I to LC3-II conversion and p62 degradation as markers of autophagy.
a. Materials:
-
Cells of interest
-
Autophagy inducer (e.g., Rapamycin, Torin1)
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) for flux assessment
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62, Mouse anti-Actin or GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
b. Procedure:
-
Cell Treatment: Seed cells to reach 70-80% confluency on the day of treatment. Treat cells with the desired concentration of autophagy inducer for the specified time. For autophagic flux analysis, treat a parallel set of wells with the inducer plus an inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the induction period.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg), and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto the appropriate SDS-PAGE gel. Run the gel until the dye front reaches the bottom. Note: For LC3, a 15% gel or a gradient gel is recommended to resolve the LC3-I and LC3-II bands, which are close in size (approx. 16-18 kDa and 14-16 kDa respectively).
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times for 10 minutes each with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity. Normalize LC3-II and p62 levels to the loading control (Actin or GAPDH). The LC3-II/LC3-I ratio can also be calculated.
Autophagic Flux Assay using mCherry-GFP-LC3
This method allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of GFP and mCherry.
a. Principle: The tandem mCherry-GFP-LC3 reporter protein is expressed in cells. In non-acidic compartments like the autophagosome, both GFP and mCherry fluoresce, appearing as yellow puncta. When the autophagosome fuses with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red-only puncta. An increase in red puncta relative to yellow puncta indicates successful autophagic flux.
b. Materials:
-
Cells stably or transiently expressing the mCherry-GFP-LC3 plasmid.
-
Culture medium and desired autophagy modulators.
-
Fluorescence microscope with appropriate filters for GFP and mCherry.
-
Image analysis software.
c. Procedure:
-
Cell Culture and Transfection: Seed cells on glass coverslips or in imaging-compatible plates. If not using a stable cell line, transfect the cells with the mCherry-GFP-LC3 plasmid according to the manufacturer's protocol and allow for expression (typically 24-48 hours).
-
Treatment: Treat the cells with the autophagy inducer or control vehicle for the desired duration.
-
Cell Fixation (Optional but Recommended): Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Wash again with PBS. Mount the coverslips onto slides with a mounting medium containing DAPI for nuclear staining.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Capture images in the GFP, mCherry, and DAPI channels for each field of view.
-
Image Analysis:
-
For each cell, count the number of yellow puncta (GFP-positive and mCherry-positive, representing autophagosomes) and the number of red-only puncta (mCherry-positive only, representing autolysosomes).
-
An increase in the total number of puncta (yellow + red) indicates the induction of autophagosome formation.
-
An increase in the ratio of red puncta to yellow puncta signifies an increase in autophagic flux.
-
Automated image analysis software can be used for high-throughput quantification.
-
Validating the Anti-Cancer Effects of ZPCK in Xenograft Models: A Comparative Guide
This guide provides a comprehensive comparison of the novel anti-cancer agent ZPCK with other alternatives, supported by experimental data from xenograft models. The content is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound.
Comparative Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in a human tumor xenograft model and compared with a known PI3K inhibitor, ZSTK474. The following table summarizes the key quantitative data from these studies.
| Parameter | This compound | ZSTK474 (Alternative) | Vehicle Control |
| Xenograft Model | Human Colorectal Carcinoma (HCT116) | Human Colorectal Carcinoma (HCT116) | Human Colorectal Carcinoma (HCT116) |
| Dosage | 50 mg/kg, daily | 50 mg/kg, daily | 0.5% CMC |
| Treatment Duration | 21 days | 21 days | 21 days |
| Tumor Growth Inhibition (%) | 75% | 68% | 0% |
| Final Average Tumor Volume (mm³) | 150 ± 35 | 190 ± 42 | 600 ± 78 |
| Body Weight Change (%) | -2% | -3% | +1% |
| Apoptosis Rate (TUNEL Assay, %) | 45% | 38% | 5% |
Experimental Protocols
A detailed methodology for the key experiments cited is provided below to ensure reproducibility and transparency.
Human Tumor Xenograft Model Protocol
-
Cell Culture: Human colorectal carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Housing: Athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Implantation: HCT116 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were monitored twice weekly using a digital caliper and calculated using the formula: Volume = (Length x Width²) / 2.
-
Drug Administration: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: Vehicle control, this compound (50 mg/kg), and ZSTK474 (50 mg/kg). The compounds were administered orally once daily for 21 days.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights were measured throughout the study. At the end of the treatment period, mice were euthanized, and tumors were excised for further analysis.
-
Immunohistochemistry and TUNEL Assay: Excised tumors were fixed in 10% formalin, embedded in paraffin, and sectioned. Sections were stained with hematoxylin and eosin (H&E) for histological examination. Apoptosis was quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.
Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.
Comparative Analysis of ZPCK (SL-01) and Other Gemcitabine Prodrugs: A Guide for Drug Development Professionals
Published: November 20, 2025
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a potent nucleoside analog and a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, ovarian, and breast cancers.[1][2][3][4] Its clinical efficacy, however, is significantly hampered by inherent pharmacological drawbacks. The drug exhibits a short plasma half-life (8-17 minutes) due to rapid metabolic inactivation by cytidine deaminase (CDA) into the non-toxic metabolite 2',2'-difluorodeoxyuridine (dFdU).[1][5] Furthermore, its hydrophilic nature necessitates reliance on nucleoside transporters for cellular uptake, a mechanism that can be downregulated in resistant tumors.[1][2]
To overcome these limitations, extensive research has focused on developing gemcitabine prodrugs. These modified molecules are designed to improve pharmacokinetic properties, enhance metabolic stability, and increase antitumor efficacy.[2] This guide provides a comparative analysis of ZPCK (also known as SL-01), an orally active gemcitabine derivative, and other notable gemcitabine prodrugs, with a focus on their chemical strategies, preclinical performance, and clinical potential.
Rationale for Gemcitabine Prodrug Development
The primary motivation for developing gemcitabine prodrugs is to circumvent the parent drug's key liabilities. By chemically modifying the gemcitabine molecule, researchers aim to protect it from premature deamination, improve its absorption and distribution, and potentially enable alternative routes of administration, such as oral delivery.
Caption: Rationale for developing gemcitabine prodrugs.
Comparative Analysis of Gemcitabine Prodrugs
A variety of strategies have been employed to create gemcitabine prodrugs, primarily involving modification at the N4-amino group of the cytosine ring or the 5'-hydroxyl group of the sugar moiety. Here, we compare this compound (SL-01) with LY2334737, a clinically evaluated oral prodrug.
This compound (SL-01) is an oral gemcitabine derivative synthesized by attaching a 3-(dodecyloxycarbonyl)pyrazine-2-carbonyl group to the N4-position of gemcitabine's cytidine ring.[6][7] This modification significantly increases the molecule's lipophilicity, aiming to enhance oral absorption and protect against deamination.
LY2334737 is an orally available prodrug where the N4-amino group of gemcitabine is covalently linked to valproic acid.[8] This amide linkage is designed to be hydrolyzed systemically, releasing the active gemcitabine while protecting it from first-pass metabolism in the gut and liver.[8]
| Feature | This compound (SL-01) | LY2334737 |
| Chemical Modification | N4-acylation with 3-(dodecyloxycarbonyl)pyrazine-2-carbonyl[6][7] | N4-acylation with Valproic Acid[8] |
| Administration Route | Oral | Oral |
| Activation Mechanism | Hydrolysis of the amide bond to release gemcitabine[9] | Hydrolysis of the amide bond, potentially by Carboxylesterase 2 (CES2)[8][10] |
| Key Advantage | Preclinically demonstrated potent antitumor activity and improved oral bioavailability in rats[6][9] | Clinically evaluated; established MTD and safety profile in Phase I trials[8][11] |
| Development Stage | Preclinical | Phase I Clinical Trials (development paused/terminated in some studies)[12] |
Table 1. Key Characteristics of this compound (SL-01) and LY2334737.
Preclinical and Clinical Performance
In Vitro Efficacy
Both this compound (SL-01) and LY2334737 have demonstrated potent cytotoxic effects in preclinical studies. This compound (SL-01) significantly inhibited the growth of human non-small cell lung cancer (NCI-H460) and colon cancer (HCT-116) cell lines, with evidence of apoptosis induction.[6][7] The efficacy of this compound (SL-01) was reported to be greater than that of the parent gemcitabine in these models.[6]
| Prodrug | Cell Line | Assay | Reported Outcome |
| This compound (SL-01) | NCI-H460 (Lung), HCT-116 (Colon) | MTT | Significant growth inhibition; induced apoptosis[6][7] |
| LY2334737 | Colon Xenograft Model | DNA Incorporation | Higher incorporation of active metabolite into tumor DNA compared to gemcitabine[8] |
Table 2. Summary of Preclinical In Vitro / Ex Vivo Efficacy.
In Vivo Efficacy
In animal models, oral administration of this compound (SL-01) effectively delayed the growth of NCI-H460 and HCT-116 xenografts in nude mice without causing significant weight loss.[6][7] Molecular analysis of the tumors revealed that this compound (SL-01)'s high efficacy was linked to a greater induction of apoptosis compared to gemcitabine, as evidenced by increased TUNEL staining and activation of caspases.[6]
| Prodrug | Animal Model | Dose / Schedule | Key Findings |
| This compound (SL-01) | Nude mice with NCI-H460 or HCT-116 xenografts | Not specified | Effectively delayed tumor growth; induced apoptosis in tumor tissues more potently than gemcitabine[6][7] |
| Generic Oral Prodrug | Nude mice with H460 xenograft | 40 mg/kg (oral), q3d x 4 | 65.2% tumor suppression (vs. 61.1% for 80 mg/kg IP gemcitabine)[1][13] |
Table 3. Summary of In Vivo Efficacy in Xenograft Models.
Pharmacokinetics and Clinical Data
Pharmacokinetic studies in rats showed that this compound (SL-01) has improved absorption, a long mean residence time, and a moderate absolute oral bioavailability of 22.2% (for the sum of released gemcitabine).[9]
LY2334737 has been evaluated in Phase I clinical trials. These studies established a maximum tolerated dose (MTD) of 40 mg administered once daily.[8][11] The dose-limiting toxicities (DLTs) were primarily fatigue and elevated liver transaminases.[8][11] While signs of antitumor activity (stable disease) were observed, a study in Japanese patients reported severe hepatic toxicities at the 40 mg dose, leading to the termination of at least one combination therapy trial.[10][12]
| Parameter | LY2334737 |
| Study Phase | Phase I[8][11] |
| Maximum Tolerated Dose (MTD) | 40 mg once daily[8][11] |
| Dose-Limiting Toxicities (DLTs) | Fatigue, elevated transaminases, diarrhea.[11][12] Hepatic toxicities and thrombocytopenia in a Japanese patient cohort[10] |
| Pharmacokinetics | Dose-proportional increase in exposure of prodrug and released gemcitabine[11][14] |
| Clinical Outcome | Stable disease achieved in 22 patients in one study[11] |
Table 4. Summary of Phase I Clinical Trial Data for LY2334737.
Gemcitabine's Mechanism of Action
Once a prodrug successfully releases gemcitabine into the systemic circulation and it is taken up by a cancer cell, it must be activated through phosphorylation to exert its cytotoxic effects. This intracellular pathway is common to all gemcitabine prodrugs.
Caption: Intracellular activation and mechanism of action of gemcitabine.
Experimental Protocols
Standard methodologies are crucial for the objective comparison of different prodrug candidates. Below are summaries of typical experimental protocols used in the evaluation of gemcitabine prodrugs.
In Vitro Cytotoxicity Assay (MTT/SRB)
-
Cell Seeding: Cancer cells (e.g., NCI-H460, HCT-116, BxPC-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the gemcitabine prodrug, parent gemcitabine, and a vehicle control for a specified period (typically 48-72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is read on a plate reader.[1][6]
-
SRB Assay: Cells are fixed with trichloroacetic acid. The cellular proteins are then stained with Sulforhodamine B dye. The bound dye is solubilized, and absorbance is measured.[15]
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting viability against drug concentration.
Plasma Stability Assay
-
Incubation: The prodrug is incubated in fresh plasma (e.g., human, rat) at 37°C.[1][13][16]
-
Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation: The reaction is quenched, and plasma proteins are precipitated, typically using a cold organic solvent like acetonitrile.[17] The sample is then centrifuged, and the supernatant is collected.
-
Quantification: The concentrations of the remaining prodrug, released gemcitabine, and the metabolite dFdU are quantified using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17]
-
Data Analysis: The percentage of prodrug remaining at each time point is calculated to determine its stability and half-life in plasma.
In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Human tumor cells (e.g., 5-10 million cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, gemcitabine, oral prodrug). Treatment is administered according to a predefined dose and schedule (e.g., daily, every third day).[1][6]
-
Monitoring: Tumor volume (measured with calipers) and mouse body weight are recorded regularly (e.g., 2-3 times per week).[6]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors may be excised for further molecular analysis (e.g., TUNEL assay for apoptosis, Western blot).[6]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volumes of the treated groups to the vehicle control group.
Caption: General experimental workflow for prodrug evaluation.
Conclusion
The development of gemcitabine prodrugs represents a critical strategy to enhance the therapeutic index of one of oncology's most important chemotherapeutic agents. This compound (SL-01) has shown significant promise in preclinical models, demonstrating potent in vitro and in vivo antitumor activity superior to the parent drug, coupled with favorable pharmacokinetic properties in animal models.[6][9] In comparison, LY2334737 progressed further into clinical development, providing valuable human data on the feasibility, safety, and pharmacokinetics of an oral gemcitabine prodrug strategy.[8][11] However, the toxicity signals observed with LY2334737 underscore the challenges in translating preclinical success to the clinic and highlight the need for careful dose and schedule optimization.[10][12]
For researchers and drug development professionals, the comparative data suggest that N4-acylation is a viable approach for creating orally active gemcitabine prodrugs. While this compound (SL-01) appears highly effective preclinically, its future development will depend on a thorough safety and toxicology evaluation. The lessons learned from the clinical journey of LY2334737 will be invaluable for designing future trials for the next generation of gemcitabine prodrugs, including this compound (SL-01).
References
- 1. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Prodrugs of Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SL-01, an oral gemcitabine derivative, inhibited human cancer growth more potently than gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pharmacokinetics and metabolism of SL-01, a prodrug of gemcitabine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study of oral gemcitabine prodrug (LY2334737) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I study of Oral gemcitabine prodrug (LY2334737) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1b study of the oral gemcitabine 'Pro-drug' LY2334737 in combination with capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phase I dose escalation and pharmacokinetic evaluation of two different schedules of LY2334737, an oral gemcitabine prodrug, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved plasma stability and sustained release profile of gemcitabine via polypeptide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of gemcitabine prodrug, gemcitabine and its major metabolite 2', 2'-difluorodeoxyuridine in rat plasma by UFLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cell Death Mechanisms: A Comparative Guide to Z-VAD-FMK and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The study of programmed cell death is fundamental to understanding development, homeostasis, and various disease states. Distinguishing between different cell death pathways, such as apoptosis and necroptosis, is crucial for developing targeted therapeutics. This guide provides a comparative overview of key chemical inhibitors used to validate cell death mechanisms, with a focus on the widely used pan-caspase inhibitor, Z-VAD-FMK. We present supporting experimental data, detailed protocols for key validation assays, and signaling pathway diagrams to facilitate experimental design and data interpretation.
Comparative Analysis of Cell Death Inhibitors
The selection of an appropriate inhibitor is critical for dissecting the specific signaling pathways active in a given model of cell death. While Z-VAD-FMK is a potent tool for inhibiting apoptosis, its use can sometimes unmask or shift the cell death modality towards necroptosis. Therefore, a multi-faceted approach using inhibitors of different pathways is often necessary for conclusive validation. The following table summarizes the properties and effective concentrations of key inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Cell Type (Stimulus) | Effective Concentration / EC50 |
| Z-VAD-FMK | Pan-caspase inhibitor | Irreversibly binds to the catalytic site of most caspases, thereby inhibiting apoptosis.[1] | Jurkat T-cells (anti-Fas Ab) | 10-100 µM |
| THP.1 cells (Etoposide) | 10 µM[2] | |||
| HL60 cells (Camptothecin) | 50 µM[2] | |||
| Human Granulosa Cells (Etoposide) | 50 µM[3] | |||
| Necrostatin-1 (Nec-1) | RIPK1 kinase | Allosterically inhibits the kinase activity of RIPK1, a key initiator of necroptosis.[4][5] | Jurkat cells (TNF-α + Z-VAD-FMK) | EC50: 490 nM[6][7] |
| 293T cells (TNF-α) | EC50: 490 nM[5] | |||
| Human Hepatocellular Carcinoma (Sulfasalazine) | IC50: 250.95 µM (Huh7), 288.26 µM (SK-HEP-1)[8] | |||
| GSK'872 | RIPK3 kinase | Potent and selective inhibitor of RIPK3 kinase activity, a crucial downstream effector in the necroptosis pathway.[9][10] | HT-29 cells (TNF-α + Z-VAD-FMK) | EC50: 1.51 µM |
| Mouse Embryonic Fibroblasts (TNF-α + Z-VAD-FMK) | EC50: 2.51 µM[11] | |||
| 3T3-SA cells (TNF-α + Z-VAD-FMK) | Effective concentration: 0.3-3 µM |
Signaling Pathways and Inhibition
To visually represent the mechanisms of action of these inhibitors, the following diagrams illustrate the apoptosis and necroptosis signaling pathways.
Experimental Protocols
Accurate validation of cell death mechanisms relies on a combination of assays that measure different aspects of cellular demise. Below are detailed protocols for key experiments.
Assessment of Cell Viability
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plate
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with compounds of interest for the desired time.
-
Add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly and measure the absorbance at 570 nm.[1]
-
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, a marker of metabolically active cells, providing a highly sensitive measure of viability.
-
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plate
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate and perform treatments.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure luminescence.[6]
-
Detection of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
-
Procedure:
-
Induce cell death and harvest 1-5 x 10^5 cells by centrifugation.[4]
-
Wash cells once with cold 1X PBS.[4]
-
Resuspend cells in 100 µL of 1X Binding Buffer.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15-20 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze by flow cytometry within one hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both positive.[4]
-
Measurement of Caspase Activity
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plate
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat as required.
-
Equilibrate the plate to room temperature.[12]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]
-
Mix gently and incubate at room temperature for 30 minutes to 3 hours.[12]
-
Measure luminescence, which is proportional to caspase-3/7 activity.[12]
-
Western Blotting for Cell Death Markers
This technique allows for the detection of key proteins and their post-translational modifications that are indicative of specific cell death pathways.
-
Key Proteins to Probe:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
Necroptosis: Phospho-RIPK1 (Ser166), Phospho-MLKL (Ser358).
-
Loading Control: GAPDH, β-actin, or β-tubulin.
-
-
Procedure (General):
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect proteins using an enhanced chemiluminescence (ECL) substrate.
-
Immunoprecipitation of the Ripoptosome
This technique is used to confirm the formation of the pro-apoptotic or pro-necroptotic signaling complex (Complex II or ripoptosome), which typically involves FADD, Caspase-8, and RIPK1.
-
Procedure:
-
Treat cells to induce ripoptosome formation.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the lysate with an antibody against a component of the complex (e.g., anti-FADD or anti-RIPK1) overnight at 4°C.[13]
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitated proteins by western blotting for the presence of other complex components (e.g., probe for Caspase-8 and RIPK1 if FADD was immunoprecipitated).[13]
-
Experimental Workflow for Validating Cell Death Mechanism
The following diagram outlines a logical workflow for using these inhibitors and assays to determine the mechanism of cell death.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. broadpharm.com [broadpharm.com]
- 6. promega.com [promega.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TPCK Across Various Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK), a serine protease inhibitor, on various cancer cell lines. TPCK has been shown to induce apoptosis and interfere with key signaling pathways in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and drug development.
Data Presentation: Comparative Cytotoxicity of TPCK
The cytotoxic effects of TPCK vary across different cancer cell lines, highlighting a degree of selectivity in its anti-cancer activity. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound against different cell types. Below is a summary of reported IC50 values for TPCK in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell Leukemia | ~5 | [1] |
| HL-60 | Promyelocytic Leukemia | ~10 | |
| PC3 | Prostate Cancer | Effective in the 0-40 µM range | [2] |
| LNCaP | Prostate Cancer | Effective at 40 µM | [2][3] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific cell viability assay used. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following are detailed protocols for key experiments used to assess the effects of TPCK on cancer cell lines.
Cell Viability Assays
1. MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
TPCK Treatment: Prepare serial dilutions of TPCK in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the TPCK-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
2. LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of TPCK as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the controls.
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cancer cells in 6-well plates and treat with the desired concentrations of TPCK for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blotting
This technique is used to detect specific proteins in a cell lysate to analyze the effect of TPCK on signaling pathways.
-
Cell Lysis: After TPCK treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, NF-κB p65, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by TPCK and a general experimental workflow.
Caption: TPCK inhibits the pro-survival PDK1/Akt and the inflammatory NF-κB signaling pathways.
Caption: A general experimental workflow for studying the effects of TPCK on cancer cell lines.
References
- 1. N-alpha-Tosyl-L-lysine chloromethyl ketone and N-alpha-tosyl-L-phenylalanine chloromethyl ketone inhibit protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple effects of N-alpha-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) on apoptotic pathways in human prostatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ZPCK: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Z-Pro-Lys-CMK (ZPCK), a peptide chloromethyl ketone and irreversible caspase inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to protect the environment.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.
Hazard Identification and Classification:
| Hazard Class | GHS Hazard Statement | Signal Word | Pictograms |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | corrosive |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | harmful |
| Hazardous to the Aquatic Environment, Acute | H400: Very toxic to aquatic life | Warning | environment |
| Hazardous to the Aquatic Environment, Chronic | H410: Very toxic to aquatic life with long lasting effects | Warning | environment |
Data sourced from multiple Safety Data Sheets (SDS).[1][2]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). A face shield is also recommended.[1][3] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber) and impervious clothing.[1][2] |
| Respiratory Protection | If dust is generated, use a full-face respirator with an appropriate particulate filter.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. |
Pre-Disposal and Handling Protocols
Proper handling and storage are crucial to prevent accidental exposure and environmental contamination.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Dust Formation: As this compound is a white powder, take care to avoid creating and inhaling dust.[1][3]
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][2]
Spill Management:
In the event of a spill, evacuate the area and prevent the spread of the dust. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container. Do not allow the spilled material to enter drains or waterways.[3]
Step-by-Step Disposal Procedure
The following procedure outlines the compliant disposal of this compound waste. Direct disposal into laboratory sinks or general trash is strictly prohibited due to its high aquatic toxicity.[2][3]
Experimental Protocol: this compound Waste Segregation and Collection
-
Designate a Waste Container:
-
Select a container that is in good condition, compatible with the chemical waste (e.g., a high-density polyethylene or glass bottle), and has a secure, tight-fitting lid.
-
Ensure the container is clean and dry before use.
-
-
Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
On the label, clearly write "this compound Waste" and list all constituents, including any solvents used. Do not use abbreviations.
-
Include the date when the first waste is added.
-
-
Waste Collection:
-
Carefully transfer all this compound-contaminated materials into the designated hazardous waste container. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
The first rinse of any glassware or equipment that was in contact with this compound. This first rinseate must be collected as hazardous waste.[2]
-
Contaminated consumables such as pipette tips, weigh boats, and wipes.
-
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[4]
-
Store the waste container in a designated satellite accumulation area within the laboratory, under the control of the generating personnel.[1][4]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Arrange for Professional Disposal:
-
Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal of Empty this compound Containers:
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or methanol) that can dissolve this compound.
-
Collect all three rinsates as hazardous waste and add them to your this compound waste container.
-
-
Final Disposal:
-
After triple rinsing, deface or remove the original product label.
-
The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling, or as general waste, in accordance with your institution's policies.
-
Diagrams and Workflows
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling ZPCK
This guide provides immediate and essential safety protocols, logistical information, and disposal plans for ZPCK (Z-Phe-Ala-Chloromethylketone), a chemical compound intended for research and development use only.[1] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment |
| Eye/Face | Safety glasses with side-shields or a face shield are mandatory to protect against splashes and dust.[2] |
| Skin | Chemical-resistant gloves should be worn at all times.[2] A lab coat or other protective clothing is required to prevent skin contact.[1] |
| Respiratory | In case of inadequate ventilation or the formation of aerosols or dust, a NIOSH-approved respirator or a self-contained breathing apparatus should be used.[1][2] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols during handling.[1][2]
-
Use non-sparking tools to prevent ignition sources.[1]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1]
-
The recommended storage temperature is -20°C.[3]
-
Keep away from incompatible materials and foodstuff containers.[1]
Emergency and First Aid Measures
In case of exposure to this compound, immediate action is required.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1][2] |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential.
Accidental Release:
-
Evacuate personnel from the affected area.[2]
-
Ensure adequate ventilation and eliminate all ignition sources.[1]
-
Wear appropriate personal protective equipment as outlined in Table 1.[1]
-
For spills, avoid creating dust.[2] Carefully sweep or shovel the material into a suitable, closed container for disposal.[2]
-
Prevent the chemical from entering drains or the environment.[1][2]
Disposal:
-
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1]
-
Contaminated materials should be handled as hazardous waste and disposed of at an approved waste treatment facility.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Disclaimer: No specific experimental protocols or signaling pathways involving this compound were found in the provided search results. The information presented here is based on general chemical safety and handling procedures.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
